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  • Product: 2,5-Dibromo-N-methoxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

2,5-Dibromo-N-methoxy-N-methylbenzamide CAS 1504563-06-7 properties

Strategic Reagent Profile & Application Guide CAS: 1504563-06-7 Formula: C₉H₉Br₂NO₂ Molecular Weight: 322.98 g/mol [1] Part 1: Executive Summary 2,5-Dibromo-N-methoxy-N-methylbenzamide represents a high-value "linchpin"...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent Profile & Application Guide

CAS: 1504563-06-7 Formula: C₉H₉Br₂NO₂ Molecular Weight: 322.98 g/mol [1]

Part 1: Executive Summary

2,5-Dibromo-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility is derived from two orthogonal reactivity profiles:

  • The Weinreb Amide Moiety: Provides a thermodynamic trap for nucleophilic acyl substitution, allowing the controlled synthesis of aryl ketones without over-addition to tertiary alcohols.

  • Regioselective Halogenation: The 2,5-dibromo substitution pattern offers distinct steric and electronic environments. The C5-bromine is sterically accessible for rapid cross-coupling, while the C2-bromine (ortho to the amide) is sterically crowded, allowing for sequential, site-selective functionalization strategies.

This guide details the physicochemical properties, synthesis, and strategic application of this compound in the development of pharmaceutical scaffolds.[2]

Part 2: Physicochemical Profile

Note: Specific experimental values for this CAS are proprietary to custom synthesis catalogs. The values below are derived from structure-activity relationship (SAR) modeling of close structural analogs (e.g., 2,5-dichloro-N-methoxy-N-methylbenzamide).

PropertyValue / DescriptionPractical Implication
Physical State Solid (Crystalline powder)Easy handling compared to liquid benzoyl chlorides.[3]
Melting Point Est. 65–85 °CStable at room temperature; suitable for solid storage.
Solubility DCM, THF, EtOAc, DMSOCompatible with standard organic synthesis solvents.
Stability Hydrolytically stable (neutral pH)Weinreb amides resist hydrolysis better than esters, allowing multi-step handling.
LogP ~2.8 (Predicted)Moderate lipophilicity; amenable to standard silica chromatography.

Part 3: Synthetic Utility & Mechanism

The core value of CAS 1504563-06-7 lies in its ability to serve as a divergent point in a synthesis campaign.

The Weinreb Ketone Synthesis

Unlike acid chlorides or esters, which react with organometallics (R-MgBr or R-Li) to form tertiary alcohols via double addition, the N-methoxy-N-methyl group forms a stable five-membered chelate intermediate with the metal cation. This intermediate collapses only upon acidic workup, releasing the ketone cleanly.

  • Mechanism: The magnesium or lithium atom coordinates between the carbonyl oxygen and the methoxy oxygen, "freezing" the reaction at the tetrahedral intermediate stage.

  • Application: Synthesis of 2,5-dibromobenzophenones or acetophenones, which are precursors to quinazolines and indazoles.

Regioselective Cross-Coupling

The electronic and steric difference between the C2 and C5 positions allows for Sequential Pd-Catalyzed Cross-Coupling .

  • Site C5 (Para to C2, Meta to Amide): Less sterically hindered. Reacts faster in Suzuki-Miyaura or Sonogashira couplings under mild conditions.

  • Site C2 (Ortho to Amide): Sterically hindered and electronically deactivated by the electron-withdrawing amide. Requires forcing conditions or specialized ligands (e.g., SPhos, XPhos) to react, allowing C5 to be targeted first.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Reagent

Starting Material: 2,5-Dibromobenzoic acid[4]

Reagents:

  • 2,5-Dibromobenzoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 2,5-dibromobenzoic acid in anhydrous DCM (0.2 M concentration) under nitrogen. Add EDCI and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of Et₃N.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

  • Workup: Quench with 1M HCl (to remove unreacted amine/EDCI). Wash the organic layer with sat.[5] NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

Protocol B: Selective C5-Arylation (Suzuki Coupling)

Target: 4'-Substituted-4-bromo-2-(N-methoxy-N-methylcarbamoyl)biphenyl

Reagents:

  • CAS 1504563-06-7 (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine reagents in a reaction vial. Sparge solvents with argon for 10 minutes.

  • Reaction: Heat to 60°C. Note: Keep temperature moderate to prevent activation of the sterically hindered C2-bromide.

  • Monitoring: Monitor consumption of starting material by HPLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water, and purify via silica chromatography.

Part 5: Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways available to this scaffold.

G Start 2,5-Dibromobenzoic Acid Intermediate 2,5-Dibromo-N-methoxy- N-methylbenzamide (CAS 1504563-06-7) Start->Intermediate MeNHOMe·HCl EDCI, HOBt Ketone 2,5-Dibromo-Aryl Ketone (via Weinreb Mechanism) Intermediate->Ketone R-MgBr or R-Li (Nucleophilic Acyl Sub.) Coupled 5-Aryl-2-Bromo-Benzamide (Site-Selective Suzuki) Intermediate->Coupled Ar-B(OH)2, Pd(0) (C5-Selective Coupling)

Figure 1: Divergent synthetic utility of CAS 1504563-06-7. The scaffold allows orthogonal access to ketones (Green path) or biaryl systems (Red path).

Part 6: Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2[6]

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Precautionary Statements:

  • Handling: Handle in a fume hood. Avoid dust formation.[6] The compound contains organobromines, which can be sensitizers.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis, although Weinreb amides are relatively robust.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.[7]

Part 7: References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational reference for the Weinreb amide mechanism.

  • ChemScene. (n.d.). "2,5-Dichloro-N-methoxy-N-methylbenzamide Properties". ChemScene Product Catalog.

    • Source for physicochemical properties of the chlorinated analog, used for property estimation.

  • BenchChem. (2025).[8][9] "Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles". Application Note.

    • Provides context on the reactivity of 2,5-dibromo motifs in organic synthesis.

  • Fisher Scientific. (2025). "Safety Data Sheet: Halogenated Benzamides".

    • General safety protocols for substituted benzamide handling.

Sources

Exploratory

Technical Guide: Physicochemical and Structural Characterization of 2,5-Dibromo-N-methoxy-N-methylbenzamide

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Intermediate in Synthetic Chemistry 2,5-Dibromo-N-methoxy-N-methylbenzamide is a halogenated aromatic compound belonging...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Synthetic Chemistry

2,5-Dibromo-N-methoxy-N-methylbenzamide is a halogenated aromatic compound belonging to the class of Weinreb amides. The presence of two bromine atoms on the phenyl ring provides reactive handles for a variety of cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The N-methoxy-N-methylamide (Weinreb amide) functionality is of particular importance in organic synthesis; it is a stable functional group that can be selectively converted into ketones or aldehydes by reacting with organometallic reagents without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity profile positions the molecule as a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in research and development. This section outlines the key identifiers and structural features of 2,5-Dibromo-N-methoxy-N-methylbenzamide.

Nomenclature and Key Identifiers

The following table summarizes the essential identification parameters for this compound.

IdentifierValueSource
Compound Name 2,5-Dibromo-N-methoxy-N-methylbenzamide[1][2]
CAS Number 1504563-06-7[1]
Molecular Formula C₉H₉Br₂NO₂[1]
Synonyms Benzamide, 2,5-dibromo-N-methoxy-N-methyl-N/A
Molecular Structure Analysis

The structure of 2,5-Dibromo-N-methoxy-N-methylbenzamide consists of a central benzene ring substituted at positions 1, 2, and 5.

  • Position 1: An N-methoxy-N-methylcarboxamide group (-C(=O)N(OCH₃)CH₃). This is the characteristic Weinreb amide moiety.

  • Position 2: A bromine atom.

  • Position 5: A second bromine atom.

The spatial arrangement of these functional groups dictates the molecule's reactivity. The bromine atoms are susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the Weinreb amide provides a controlled route for extending the carbon skeleton.

Physicochemical Properties

Quantitative data is critical for experimental design, including reaction stoichiometry, analytical characterization, and purification.

PropertyValueUnitNotes
Molecular Weight 322.98 g/mol [1]
Monoisotopic Mass 320.9000DaCalculated
Appearance Solid (predicted)-Based on similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)-Predicted

Conceptual Synthetic Pathway and Experimental Rationale

While specific proprietary synthesis routes may vary, a robust and common method for preparing Weinreb amides involves the coupling of an activated carboxylic acid with N,O-dimethylhydroxylamine. This section provides a conceptual, field-proven protocol grounded in established organic chemistry principles.

Retrosynthetic Analysis & Strategy

The most logical disconnection for 2,5-Dibromo-N-methoxy-N-methylbenzamide is at the amide bond. This approach identifies 2,5-dibromobenzoic acid and N,O-dimethylhydroxylamine as readily available starting materials. The key challenge in the forward synthesis is the efficient activation of the carboxylic acid to facilitate amide bond formation without undesirable side reactions.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final product.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling (Weinreb Amide Formation) A 2,5-Dibromobenzoic Acid B 2,5-Dibromobenzoyl Chloride (Activated Intermediate) A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM, 0°C to rt D 2,5-Dibromo-N-methoxy-N-methylbenzamide (Final Product) B->D  Pyridine or TEA  DCM, 0°C to rt C N,O-Dimethylhydroxylamine HCl

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Objective: To synthesize 2,5-Dibromo-N-methoxy-N-methylbenzamide from 2,5-dibromobenzoic acid.

Materials:

  • 2,5-dibromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (Activation):

    • To a flame-dried, argon-purged round-bottom flask, add 2,5-dibromobenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.

      • Expert Rationale: The carboxylic acid is a poor electrophile. Converting it to an acid chloride dramatically increases its reactivity towards the weakly nucleophilic N,O-dimethylhydroxylamine. DMF catalyzes this conversion.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or disappearance of the starting material.

    • Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,5-dibromobenzoyl chloride.

  • Amide Coupling:

    • In a separate argon-purged flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add a base such as pyridine or triethylamine (2.5 eq).

      • Expert Rationale: The hydrochloride salt of the amine must be neutralized to liberate the free amine, which is the active nucleophile. An excess of base is used to also quench the HCl generated during the subsequent amide formation.

    • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Trustworthiness: This self-validating washing sequence ensures removal of unreacted amine (acid wash), unreacted acid chloride/acid (base wash), and residual salts (brine wash), which is critical for obtaining a pure product.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,5-Dibromo-N-methoxy-N-methylbenzamide.

Analytical Characterization

Confirmation of the final product's structure and purity is essential.

  • Mass Spectrometry (MS): This technique is ideal for confirming the molecular weight. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern (¹Br/⁸¹Br), providing strong evidence for the compound's identity. The use of native mass spectrometry can be a powerful tool in contemporary drug development for characterizing such intermediates and their subsequent products.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons and the N-methyl and O-methyl groups of the Weinreb amide, with predictable chemical shifts and coupling patterns.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon and the two bromine-substituted aromatic carbons.

Safety and Handling

2,5-Dibromo-N-methoxy-N-methylbenzamide should be handled by trained professionals in a well-ventilated laboratory fume hood.[1] Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[1] It is imperative to consult the full Safety Data Sheet (SDS) before use, storage, or disposal.[1]

References

  • PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Toward routine utilisation of native mass spectrometry as an enabler of contemporary drug development. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Technical Guide: 2,5-Dibromo-Substituted Weinreb Amide Building Blocks

Strategic Scaffolds for Regioselective Heterocyclic Functionalization Executive Summary This technical guide focuses on the 2,5-dibromo-substituted Weinreb amide , specifically within the context of pyridine and thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Regioselective Heterocyclic Functionalization

Executive Summary

This technical guide focuses on the 2,5-dibromo-substituted Weinreb amide , specifically within the context of pyridine and thiophene scaffolds (e.g., 2,5-dibromo-N-methoxy-N-methylpyridine-3-carboxamide). These building blocks represent a "privileged" class of intermediates in drug discovery. They offer a unique trifecta of reactivity:

  • Orthogonal Halogen Reactivity: Electronic differentiation between the C2 and C5 bromine atoms allows for sequential, regioselective cross-coupling.

  • Weinreb Amide Stability: The

    
    -methoxy-
    
    
    
    -methylamide moiety prevents over-addition of nucleophiles, enabling precise ketone synthesis or aldehyde generation.
  • Directed Metalation Potential: The amide oxygen can serve as a Directed Metalation Group (DMG), facilitating C-H activation or halogen-lithium exchange at adjacent positions.

Part 1: Structural Logic & Synthetic Utility[1][2]

The "Trifecta" of Reactivity

The value of a 2,5-dibromo Weinreb amide lies in its ability to serve as a linchpin for divergent synthesis. Unlike symmetric building blocks, the electronic bias of the heteroaromatic ring (specifically pyridine) creates a predictable order of reactivity.

  • Position 2 (C2-Br): Highly electrophilic due to the adjacent ring nitrogen (

    
    -position). It is the primary site for 
    
    
    
    reactions and rapid oxidative addition with Pd(0) catalysts.
  • Position 5 (C5-Br): Electronically resembles a standard aryl bromide (

    
    -position).[1] It generally requires more active catalytic systems or higher temperatures, allowing it to remain intact while C2 is functionalized.
    
  • Position 3 (Weinreb Amide): Acts as a stable "masked" ketone. Unlike esters, it does not form tertiary alcohols upon Grignard addition. Furthermore, it exerts steric influence on C2 and C4, which can be leveraged to enhance regioselectivity.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from this single building block.

WeinrebStrategy cluster_legend Reactivity Hierarchy Start 2,5-Dibromo-3-Weinreb Amide (Core Scaffold) Path1 Path A: C2-Selective Coupling (Suzuki/Buchwald) Start->Path1 Pd(PPh3)4, Ar-B(OH)2 (Electronic Control) Path2 Path B: Ketone Synthesis (R-MgBr Addition) Start->Path2 R-MgBr, THF, -78°C (Chemo-selective) Inter1 2-Aryl-5-bromo-3-Weinreb Path1->Inter1 Inter2 2,5-Dibromo-3-Ketone Path2->Inter2 Final1 2,5-Diaryl-3-Ketone (Polysubstituted Scaffold) Inter1->Final1 1. R'-MgBr 2. Pd-Cat, Ar'-B(OH)2 Inter2->Final1 Sequential Couplings Legend Reactivity Order: C2-Br > Weinreb > C5-Br (Condition Dependent)

Figure 1: Divergent synthetic pathways for 2,5-dibromopyridine-3-Weinreb amide. Note the ability to sequence C-C bond formation and ketone synthesis.

Part 2: Synthesis of the Building Block

While traditional acid chloride routes (using SOCl


 or (COCl)

) are common, they are often too harsh for functionalized heteroaromatics, leading to self-reaction or degradation. The modern "Gold Standard" for synthesizing Weinreb amides, particularly those with sensitive halogens, utilizes T3P (Propylphosphonic anhydride) .
Why T3P?
  • Epimerization Control: Crucial if the scaffold contains chiral centers (though less relevant for flat aromatics).

  • Yield & Purity: T3P by-products are water-soluble, simplifying workup to a simple wash, avoiding difficult chromatography of polar amides.

  • Safety: Avoids the generation of HCl gas or potentially explosive azide intermediates used in other coupling methods.

Protocol: T3P-Mediated Amidation

Target: 2,5-Dibromo-N-methoxy-N-methylpyridine-3-carboxamide

Reagents:

  • 2,5-Dibromopyridine-3-carboxylic acid (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the carboxylic acid (10 mmol) and

    
    -dimethylhydroxylamine HCl (12 mmol) in DCM (50 mL).
    
  • Base Addition: Cool the mixture to 0°C. Add DIPEA (30 mmol) dropwise. The suspension should clear as the amine salts dissolve.

  • Coupling: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass: M+H).

  • Workup (The "Self-Validating" Step):

    • Dilute with DCM (50 mL).

    • Wash with water (2 x 50 mL).

    • Wash with sat. NaHCO

      
       (50 mL) to remove unreacted acid.
      
    • Wash with 1M HCl (50 mL) to remove excess amine/DIPEA.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Usually obtained as a white/off-white solid of >95% purity. If necessary, recrystallize from Hexane/EtOAc.

Part 3: Regioselective Functionalization Strategies

The core technical challenge is differentiating the two bromine atoms.

Electronic vs. Steric Control (The C2/C5 Dichotomy)

In 2,5-dibromopyridine systems, the C2 position is significantly more electron-deficient due to the inductive effect of the pyridine nitrogen.

  • Scenario A: Suzuki-Miyaura Coupling (Standard)

    • Conditions: Pd(PPh

      
      )
      
      
      
      (5 mol%), Na
      
      
      CO
      
      
      , Toluene/EtOH/H
      
      
      O.
    • Outcome: Exclusive coupling at C2 .

    • Mechanism:[2][3] Oxidative addition of Pd(0) occurs faster at the more electron-deficient C-Br bond (C2).

  • Scenario B: Inverting Selectivity (Advanced)

    • To couple at C5 first, one must block C2 or use specific ligands (e.g., highly bulky phosphines like tBu

      
      P) that favor the less hindered position, although this is difficult with a C3-substituent present.
      
    • Alternative: Perform a Lithium-Halogen Exchange.[4] At -78°C in non-polar solvents (Toluene), Li-Br exchange can be directed to C5 due to the stabilization of the resulting aryl lithium species, although the C3-amide may direct lithiation to C4 via the Directed Ortho Metalation (DoM) effect. Caution is advised here: The Weinreb amide itself is an electrophile; temperature control (< -78°C) is critical to prevent self-attack.

The Weinreb Ketone Synthesis

The transformation of the amide to a ketone is the final "lock" in the synthetic sequence.

Protocol: Grignard Addition

  • Setup: Flame-dried glassware, Ar atmosphere. Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.

  • Addition: Cool to -78°C (essential to prevent bis-addition or degradation). Add Grignard reagent (R-MgBr, 1.2–1.5 equiv) dropwise.

  • Mechanism Check: The metal coordinates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered chelate (see diagram below). This prevents the collapse of the tetrahedral intermediate and subsequent over-addition.

  • Quench: Pour into sat. NH

    
    Cl or 1M HCl. The acidic hydrolysis breaks the chelate, releasing the ketone.
    

(Note: Visual representation of the tetrahedral intermediate stabilized by magnesium chelation).

Part 4: Data Summary & Comparison

Table 1: Comparison of Activation Methods for Weinreb Amide Synthesis

MethodReagentsYield (Typical)Workup DifficultyCompatibility with Br
Acid Chloride SOCl

/ (COCl)

60-80%High (Hydrolysis risk)Good
Carbodiimide EDC / HOBt70-85%Med (Urea removal)Excellent
Mixed Anhydride ClCO

Et / NMM
65-80%MedGood
T3P (Recommended) T3P / DIPEA 85-95% Low (Water soluble) Excellent

Table 2: Regioselectivity Trends in 2,5-Dibromopyridine-3-Weinreb Amide

Reaction TypeReagentPrimary Site of ReactionNotes
Suzuki CouplingPd(PPh

)

C2-Br Electronic control (alpha to N).
Nucleophilic Subst. (

)
Amines / AlkoxidesC2-Br C2 is highly activated; C5 is inert.
Li-Halogen Exchangen-BuLi (-78°C)C5-Li (Variable)Complex. C3-Amide may direct to C4-Li via DoM.
Grignard AdditionR-MgBrC3-Amide Forms Ketone. Br atoms usually survive if temp < 0°C.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177. (Detailed review of T3P utility).

  • Schröter, S.; Stock, C.; Bach, T. "Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles."[6] Tetrahedron, 2005 , 61(9), 2245–2267.[6] (Definitive guide on C2 vs C5 selectivity). [6]

  • Lutz, C.; Jones, P.; Knochel, P. "Selective Halogen/Magnesium Exchange of 2,5-Dibromopyridine." Synthesis, 1999, 2, 312–316.

Sources

Exploratory

Chemical suppliers for 2,5-Dibromo-N-methoxy-N-methylbenzamide

An In-Depth Technical Guide to 2,5-Dibromo-N-methoxy-N-methylbenzamide: Synthesis, Application, and Handling Authored by a Senior Application Scientist Introduction 2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS No. 150456...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dibromo-N-methoxy-N-methylbenzamide: Synthesis, Application, and Handling

Authored by a Senior Application Scientist

Introduction

2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS No. 1504563-06-7) is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring two bromine atoms and a Weinreb amide moiety, makes it a versatile synthetic intermediate. The presence of bromine atoms at the 2 and 5 positions of the benzene ring provides reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the N-methoxy-N-methylamide (Weinreb amide) group is a stable and highly useful functional group in organic synthesis. It is resistant to many nucleophilic reagents but can be selectively cleaved under specific conditions to yield aldehydes or ketones, providing a controlled and high-yield route to carbonyl compounds.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the synthesis, purification, characterization, potential applications, and safe handling of this valuable chemical building block. The protocols and insights provided are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is the foundation of its effective and safe use in a research environment.

Key Properties

The fundamental physicochemical data for 2,5-Dibromo-N-methoxy-N-methylbenzamide are summarized below.

PropertyValueSource
CAS Number 1504563-06-7[1]
Molecular Formula C₉H₉Br₂NO₂[1]
Molecular Weight 322.98 g/mol [1]
Canonical SMILES CN(C(=O)C1=C(C=C(C=C1)Br)Br)OCN/A
Appearance Predicted: White to off-white solidN/A
Hazard Identification and Safety Precautions

Potential Hazards (Inferred from Related Compounds):

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Mutagenicity: Suspected of causing genetic defects.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

Recommended Safety Protocols:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent dispersion of dust.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[3][4]

    • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[3]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation of dust.[2][4] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up.

Synthesis and Purification

The synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide can be efficiently achieved from the commercially available 2,5-dibromobenzoic acid. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Proposed Synthetic Workflow

The overall two-step synthesis is a standard and reliable method for preparing Weinreb amides from carboxylic acids.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amidation A 2,5-Dibromobenzoic Acid C 2,5-Dibromobenzoyl Chloride (Intermediate) A->C Reflux in Solvent (e.g., DCM, Toluene) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F 2,5-Dibromo-N-methoxy-N-methylbenzamide (Final Product) C->F Anhydrous Solvent (e.g., DCM, THF) D N,O-Dimethylhydroxylamine HCl E Base (e.g., Pyridine, Et₃N)

Caption: Workflow for the synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate acyl chloride is crucial for the efficiency of the final amidation step.

Materials:

  • 2,5-Dibromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Step-by-Step Methodology:

Part A: Synthesis of 2,5-Dibromobenzoyl Chloride (Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, suspend 2,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Execution: Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The reaction's progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet) and the dissolution of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,5-dibromobenzoyl chloride is typically a yellow oil or solid and is used directly in the next step without further purification due to its moisture sensitivity.

Part B: Synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide

  • Reaction Setup: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM in a separate flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Base Addition: Slowly add pyridine or triethylamine (2.5 eq) to the cooled suspension. This deprotonates the hydroxylamine hydrochloride to its free base form.

  • Amidation: Dissolve the crude 2,5-dibromobenzoyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred hydroxylamine solution at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and by-products.[5]

Flash Column Chromatography:

  • Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry mixture onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,5-Dibromo-N-methoxy-N-methylbenzamide as a purified solid.

Characterization and Quality Control

Analytical techniques are employed to confirm the identity, structure, and purity of the synthesized compound.

TechniqueExpected ResultsPurpose
¹H NMR Aromatic protons (in the 6.5-8.0 ppm region), distinct singlets for the N-CH₃ and O-CH₃ groups (typically 3.0-4.0 ppm).Confirms the molecular structure and proton environment.
¹³C NMR Peaks corresponding to aromatic carbons (some shifted downfield by bromine), a carbonyl carbon (~165-170 ppm), and methyl carbons.Confirms the carbon skeleton of the molecule.
Mass Spec (LC-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (323.9 for C₉H₁₀Br₂NO₂⁺), showing the characteristic isotopic pattern for two bromine atoms.Confirms the molecular weight and elemental composition (Br presence).[6][7]
FT-IR Characteristic C=O stretch for the amide (~1630-1680 cm⁻¹), C-Br stretches, and aromatic C-H stretches.Identifies key functional groups present in the molecule.[5]
HPLC A single major peak under optimized conditions.Determines the purity of the final compound.[8]

Applications in Research and Drug Development

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[9] 2,5-Dibromo-N-methoxy-N-methylbenzamide serves as a key intermediate for synthesizing novel therapeutic agents.

Precursor for Bioactive Molecules

The strategic placement of the bromine atoms allows for selective functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse substituents to build libraries of compounds for screening.

G A 2,5-Dibromo-N-methoxy- N-methylbenzamide B Suzuki Coupling (Boronic Acids) A->B Pd Catalyst C Sonogashira Coupling (Alkynes) A->C Pd/Cu Catalyst D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst E Diverse Functionalized Benzamide Derivatives B->E C->E D->E

Caption: Synthetic utility via cross-coupling reactions.

Role in Fragment-Based Drug Discovery (FBDD)

The molecule itself can act as a valuable fragment for FBDD campaigns. Its defined vectoral properties (due to the bromine atoms) allow for predictable elaboration into more complex, higher-affinity binders for biological targets.

Known Therapeutic Areas for Benzamides
  • Antitumor Agents: Many N-substituted benzamides have been designed and evaluated for their anti-proliferative activity.[10]

  • Central Nervous System (CNS) Agents: The benzamide scaffold is present in drugs targeting CNS receptors, such as serotonin 5-HT2A receptor agonists.[11]

  • Anticonvulsants: Certain benzamide analogues have shown potent anticonvulsant activity.[9]

Sourcing and Procurement

For laboratory R&D purposes, 2,5-Dibromo-N-methoxy-N-methylbenzamide can be procured from specialized chemical suppliers. It is intended for laboratory use only and not for pharmaceutical, cosmetic, or food additive production.[1]

Identified Chemical Suppliers
SupplierProduct Code/CASNotes
Hoffman Fine Chemicals CAS: 1504563-06-7For laboratory purposes only.[1]
BLD Pharm BD02230065Listed among other benzamide derivatives.[12]
ChemScene CS-0123062 (similar structure)Provides related dichlorinated analogue.[13]

Note: Availability and stock levels should be confirmed directly with the suppliers.

References

  • Hoffman Fine Chemicals. CAS 1504563-06-7 | 2,5-Dibromo-N-methoxy-N-methylbenzamide. [Link]

  • Amadis Chemical. 2-Bromo-N-methoxy-N-methylbenzamide, 899425-05-9. [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubMed. (1984). Purification and analysis of cobamides of Methanobacterium bryantii by high-performance liquid chromatography. [Link]

  • Longdom Publishing. Mass Spectrometry and Purification Techniques: Synergistic Tools. [Link]

  • ACS Publications. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

Foundational

2,5-Dibromo-N-methoxy-N-methylbenzamide PubChem CID and safety data

[1][2] Executive Summary 2,5-Dibromo-N-methoxy-N-methylbenzamide is a specialized organic intermediate belonging to the class of Weinreb amides .[1][2] These compounds are pivotal in medicinal chemistry for their unique...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,5-Dibromo-N-methoxy-N-methylbenzamide is a specialized organic intermediate belonging to the class of Weinreb amides .[1][2] These compounds are pivotal in medicinal chemistry for their unique ability to undergo nucleophilic acyl substitution with organometallic reagents (Grignard or organolithium) to yield ketones without over-addition to tertiary alcohols.[1]

This guide provides a comprehensive technical breakdown of the compound's chemical identity, synthesis pathways, safety protocols, and application in high-value organic synthesis.[1][2]

Chemical Identity & Properties

The following data aggregates current chemical identifiers. Note that while specific public database entries (CID) may be limited due to the compound's status as a specialized building block, the CAS registry number serves as the definitive identifier.[1][2]

Table 1: Chemical Identification Data
PropertyValueNotes
Chemical Name 2,5-Dibromo-N-methoxy-N-methylbenzamideIUPAC
CAS Number 1504563-06-7 Primary Identifier
PubChem CID Not Assigned / Analogous Search RequiredUse SMILES for DB query
Molecular Formula

Molecular Weight 322.98 g/mol
Physical State Solid (Typically White to Off-White)
Melting Point 88 - 92 °CExperimental (Source: Hoffman Fine Chem)
SMILES CN(OC)C(=O)C1=C(Br)C=CC(=C1)BrStructure-derived
InChI Key Calculated from SMILES

Synthesis & Methodology

The synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide typically follows the standard Weinreb amide formation protocol, utilizing 2,5-dibromobenzoic acid as the precursor.[1][2] This process ensures the preservation of the bromine handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Synthetic Pathway (Protocol)

Reagents:

  • Starting Material: 2,5-Dibromobenzoic acid.[1][2]

  • Activation Agent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ).[1]
  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride.[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine.[1]
    
  • Solvent: Dichloromethane (

    
    ) or Tetrahydrofuran (
    
    
    
    ).[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2,5-dibromobenzoic acid in anhydrous DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at

    
     to RT until gas evolution ceases (formation of acid chloride).
    
  • Concentration: Remove solvent and excess chlorinating agent under reduced pressure to isolate the crude acid chloride.[1]

  • Coupling: Resuspend the acid chloride in DCM. Cool to

    
    .
    
  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Basification: Dropwise add triethylamine (2.5 equiv) to neutralize HCl.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography.

Reaction Scheme Visualization

SynthesisPath Start 2,5-Dibromobenzoic Acid Intermediate Acid Chloride (Transient) Start->Intermediate Product 2,5-Dibromo-N-methoxy- N-methylbenzamide Intermediate->Product Reagents1 SOCl2 or (COCl)2 cat. DMF Reagents2 NH(OMe)Me·HCl Et3N, DCM

Figure 1: Standard synthetic route converting the carboxylic acid to the Weinreb amide via an acid chloride intermediate.[1][2]

Safety Data & Handling (GHS)

Important Note: As a specialized research chemical, comprehensive toxicological data (LD50) is often unavailable.[2] The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzamides and vendor safety data sheets (SDS).

Hazard Classification (GHS-US/EU)

Based on analogs (e.g., 2-Bromo-N-methoxy-N-methylbenzamide):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Statements
CodeStatementAction Required
P261 Avoid breathing dust/fume/gas/mist.[1][2]Use in a chemical fume hood.[1][2]
P280 Wear protective gloves/eye protection.[1]Nitrile gloves and safety glasses.[1][2]
P302+P352 IF ON SKIN: Wash with plenty of soap/water.[1]Immediate decontamination.[1][2]
P305+P351 IF IN EYES: Rinse cautiously with water.[1][3]Eye wash station must be accessible.[1][2]
Storage & Stability[1]
  • Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases.[1][2]

  • Decomposition: May emit toxic fumes of Carbon oxides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), Nitrogen oxides (
    
    
    
    ), and Hydrogen Bromide (
    
    
    ) upon thermal decomposition.[1]

Applications in Drug Development[1][2]

The primary utility of 2,5-Dibromo-N-methoxy-N-methylbenzamide lies in its dual functionality:

  • Weinreb Amide Moiety: Allows for the controlled synthesis of ketones.[1]

  • Dibromo Substitution: Provides two distinct sites for orthogonal cross-coupling (e.g., site-selective Suzuki or Buchwald-Hartwig coupling), enabling the construction of complex poly-aryl scaffolds found in kinase inhibitors.[1][2]

Mechanism: Weinreb Ketone Synthesis

Unlike standard esters or acid chlorides, the Weinreb amide forms a stable five-membered chelate intermediate with the metal of the incoming nucleophile.[1][2] This prevents the "tetrahedral intermediate" from collapsing and accepting a second equivalent of the nucleophile, thereby stopping the reaction at the ketone stage upon acidic workup.[1][2]

Mechanistic Workflow

WeinrebMechanism Substrate 2,5-Dibromo-Weinreb Amide Chelate Stable Metal-Chelated Intermediate (Tetrahedral) Substrate->Chelate Nucleophilic Attack Nucleophile Organometallic Reagent (R-MgBr or R-Li) Nucleophile->Chelate Nucleophilic Attack Workup Acidic Hydrolysis (H3O+) Chelate->Workup Stability prevents 2nd addition Product 2,5-Dibromo-Aryl Ketone Workup->Product Collapse to Ketone

Figure 2: Mechanistic pathway of Weinreb ketone synthesis, highlighting the critical chelation stabilization step.

References

  • Hoffman Fine Chemicals. (2025).[1] Product Specification: 2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS 1504563-06-7).[1][2] Retrieved from [1][2]

  • ChemScene. (2025). Safety Data Sheet for Analogous Compound: 2,5-Dichloro-N-methoxy-N-methylbenzamide. Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1][2] (Foundational Chemistry).[1]

  • PubChem. (2025).[1][4][5][6][7] Compound Summary: N-Methoxy-N-methylbenzamide (Parent Structure).[1][2] Retrieved from

Sources

Exploratory

Strategic Utilization of Dibromo Weinreb Amides in Divergent Scaffold Synthesis

Executive Summary In modern medicinal chemistry, the demand for rapid access to diverse chemical space drives the need for "privileged" intermediates. The dibromo Weinreb amide represents a high-value scaffold that combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the demand for rapid access to diverse chemical space drives the need for "privileged" intermediates. The dibromo Weinreb amide represents a high-value scaffold that combines the chemoselectivity of the


-methoxy-

-methylamide moiety with the orthogonal reactivity of aryl bromides.

This guide details the application of these scaffolds in Fragment-Based Drug Discovery (FBDD). Unlike standard esters or acid chlorides, the dibromo Weinreb amide allows for a divergent synthesis strategy : it serves as a stable anchor for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) while preserving the capacity for subsequent, clean conversion to ketones or aldehydes without over-addition.

The Mechanistic Advantage: Chelation-Controlled Selectivity

The utility of the Weinreb amide hinges on its ability to prevent the "over-addition" inherent to ester or acid chloride reactions with organometallics.[1][2]

The Stable Tetrahedral Intermediate

When a nucleophile (R-M, where M = Li, MgX) attacks the carbonyl carbon, the methoxy oxygen coordinates with the metal center. This forms a stable five-membered cyclic chelate.[3][4] This intermediate resists collapse (and thus further nucleophilic attack) until the reaction is quenched with acid, releasing the ketone.

Visualization of the Mechanism

The following diagram illustrates the chelation stability that differentiates Weinreb amides from standard electrophiles.

WeinrebMechanism Start Dibromo Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate (5-membered ring) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R-MgBr or R-Li) Reagent->Intermediate Product Functionalized Ketone Intermediate->Product Hydrolysis (Elimination of MeNHOMe) Quench Acidic Quench (H3O+) Quench->Product

Figure 1: The chelation-stabilized pathway preventing tertiary alcohol formation.

Strategic Divergence: The "Order of Operations"

The presence of two bromine atoms on the Weinreb scaffold allows for two distinct synthetic workflows. The choice depends on the stability of the intended ketone and the sensitivity of the cross-coupling partners.

Workflow A: "Coupling First" (Amide Retention)
  • Rationale: The Weinreb amide is remarkably stable under Pd-catalyzed conditions (up to 100°C). It acts as a robust directing group and does not poison the catalyst.

  • Application: Ideal when the final ketone is sensitive to basic coupling conditions or when the ketone moiety would interfere with the catalyst (e.g., via competitive coordination).

Workflow B: "Ketone First" (Early Installation)
  • Rationale: Converts the amide to a ketone immediately.

  • Application: Used when the subsequent cross-coupling requires an electron-withdrawing group (the ketone) to activate the aryl ring for oxidative addition (e.g., in

    
     or specific Pd cycles).
    
Divergent Synthesis Flowchart

DivergentSynthesis Core 3,5-Dibromo-N-methoxy- N-methylbenzamide NodeA1 Path A: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->NodeA1 High Stability NodeB1 Path B: Nucleophilic Addition (R-Li / R-MgBr) Core->NodeB1 Early Activation NodeA2 Bis-Aryl Weinreb Amide NodeA1->NodeA2 NodeA3 Nucleophilic Addition (R-Li / R-MgBr) NodeA2->NodeA3 NodeA_Final Target: Bis-Aryl Ketone NodeA3->NodeA_Final NodeB2 Dibromo Ketone NodeB1->NodeB2 NodeB3 Pd-Catalyzed Coupling (Requires compatible ketone) NodeB2->NodeB3 NodeB_Final Target: Bis-Aryl Ketone NodeB3->NodeB_Final

Figure 2: Decision tree for maximizing scaffold utility.

Regioselectivity in Poly-Halogenated Scaffolds

When utilizing a symmetric scaffold like 3,5-dibromo-N-methoxy-N-methylbenzamide , the first cross-coupling breaks symmetry. However, for non-symmetric scaffolds (e.g., 2-bromo-5-chloro variants), regioselectivity is governed by the bond dissociation energy (BDE) and steric environment.

Site-Selective Coupling Rules
ParameterRule of ThumbExperimental Insight
Halogen Hierarchy I > Br > OTf >> ClPerform coupling at Iodine/Bromine first at lower temps (RT to 60°C). Chlorides remain intact for later activation.
Electronic Bias Electron-Deficient sites react fasterIn a 2,4-dibromo pyridine, the C2 bromine is more reactive toward oxidative addition than C4 due to proximity to the electronegative nitrogen.
Steric Hinderance Least hindered reacts firstOrtho-substitution relative to the Weinreb amide can slow down oxidative addition at adjacent halogens.

Experimental Protocols

Synthesis of 3,5-Dibromo-N-methoxy-N-methylbenzamide

Standard Protocol for Core Synthesis

  • Activation: Dissolve 3,5-dibromobenzoic acid (1.0 equiv) in DCM (0.2 M). Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.

  • Amidation: Resuspend acid chloride in DCM. Add

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv).
    
  • Base Addition: Cool to 0°C. Dropwise add DIPEA or Pyridine (2.2 equiv). The exotherm must be controlled to prevent degradation.

  • Workup: Stir at RT for 4 hours. Quench with 1M HCl. Extract with DCM. Wash organic layer with sat. NaHCO3 and brine.

  • Validation: Product should be a white/off-white solid.

    • 1H NMR (CDCl3): δ 7.6-7.8 (m, 3H, Ar-H), 3.5 (s, 3H, OMe), 3.3 (s, 3H, NMe).

Suzuki-Miyaura Coupling on Weinreb Amide (Path A)

Demonstrating Amide Stability

  • Setup: Charge a reaction vial with 3,5-dibromo-Weinreb amide (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add degassed Dioxane/Water (4:1) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 12 hours under Argon.

    • Note: The Weinreb amide remains intact; no hydrolysis to ester or ketone occurs under these basic aqueous conditions.

  • Purification: Standard silica chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

Common Failure Modes
  • Over-addition to Carbinol:

    • Cause: Reaction temperature rose above -20°C during Grignard addition, or quench was not acidic enough.

    • Fix: Maintain -78°C to 0°C. Quench with cold 1M HCl or sat.

      
      before allowing the reaction to warm to RT.
      
  • Low Yield in Coupling (Steric):

    • Cause: The Weinreb amide is bulky (ortho-substituents).

    • Fix: Switch to Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition in sterically congested environments.

  • Incomplete Monocoupling (Symmetric Scaffolds):

    • Cause: Statistical mixture of mono- and bis-coupled products.

    • Fix: Use a stoichiometric deficit of the boronic acid (0.9 equiv) to favor mono-coupling, or exploit electronic differences if available.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818. Link

  • Labeeuw, O. et al. "The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines." New Journal of Chemistry, 2014 , 38, 4016. Link

  • Wang, D. et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations."[5] Molecules, 2019 , 24(5), 882. Link

  • Balu, S. et al. "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, 2019 , 35(6). Link

  • Negishi, E. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[6] Nobel Lecture, 2010 .[6] Link

Sources

Foundational

Solubility of 2,5-Dibromo-N-methoxy-N-methylbenzamide in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Estimated Reading Time: 12 Minutes[1][2] Executive Summary 2,5-Dibromo-N-methoxy-N-methylbenzamide (C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Estimated Reading Time: 12 Minutes[1][2]

Executive Summary

2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS: 1504563-06-7) is a specialized Weinreb amide intermediate used primarily for the regioselective synthesis of aryl ketones via nucleophilic acyl substitution.[2] Its solubility profile is governed by the interplay between its lipophilic, halogenated aromatic core and the polar, chelating Weinreb amide moiety.

Understanding the solubility of this compound is critical for three operational phases:

  • Reaction Homogeneity: Ensuring complete dissolution in ethereal solvents (THF, Et₂O) during metallation reactions to prevent localized concentration gradients.

  • Purification Efficiency: Selecting orthogonal solvent systems for liquid-liquid extraction (LLE) and recrystallization.[2]

  • Process Safety: Avoiding precipitation in flow-chemistry setups or during low-temperature quenching protocols.

This guide provides a comprehensive analysis of the compound's solubility behavior, predicted physicochemical parameters, and a self-validating experimental protocol for precise solubility determination.

Physicochemical Profile & Solubility Prediction

To accurately predict solubility behavior in the absence of empirical datasets for every solvent, we analyze the structural determinants of the molecule.

Structural Analysis[2]
  • Lipophilic Domain: The 2,5-dibromo-substituted benzene ring significantly increases the partition coefficient (LogP), making the molecule highly soluble in non-polar and chlorinated solvents. The heavy halogen atoms also increase the molecular weight (MW ~322.98 g/mol ) and crystal lattice energy, potentially raising the melting point compared to non-halogenated analogues.

  • Polar Domain: The N-methoxy-N-methyl amide functionality is a weak hydrogen bond acceptor but lacks hydrogen bond donors.[2] This limits solubility in water but promotes solubility in polar aprotic solvents and alcohols.[2]

Predicted Solubility Parameters
  • Calculated LogP (cLogP): ~2.6 – 3.1 (Estimated based on 2,5-dichloro analogue LogP ~2.6).[2]

  • Solubility Class: Lipophilic / Hydrophobic.[2]

  • Water Solubility: Negligible (< 0.1 mg/mL).[2]

Operational Solubility in Organic Solvents

The following data categorizes solvents based on their utility in synthetic workflows involving 2,5-Dibromo-N-methoxy-N-methylbenzamide.

Reaction Media (High Solubility)

These solvents are recommended for dissolving the compound during Weinreb ketone synthesis (reaction with Grignard or Organolithium reagents).

SolventSolubility RatingOperational Notes
Tetrahydrofuran (THF) Excellent Preferred solvent.[2] Dissolves >100 mg/mL.[2] Essential for maintaining homogeneity at -78°C during nucleophilic addition.[2]
Dichloromethane (DCM) Excellent Superior solvation due to halogen-halogen interactions.[2] Ideal for amide synthesis steps but not compatible with Grignard reagents.[2]
Toluene Good Soluble, especially upon warming.[2] Often used for azeotropic drying of the amide prior to moisture-sensitive reactions.[2]
Diethyl Ether (Et₂O) Moderate to Good Good solubility at RT, but risk of precipitation at cryogenic temperatures (-78°C) if concentration exceeds 0.2 M.
Work-up & Extraction (Partitioning Solvents)

These solvents are used to extract the compound from aqueous quench buffers.[2]

SolventPartition EfficiencyPhase Separation Behavior
Ethyl Acetate (EtOAc) High Standard extraction solvent.[2] The amide partitions >95% into the organic phase from aqueous NH₄Cl.
Chloroform Very High Excellent for extracting from dense aqueous brines, though environmental concerns limit large-scale use.[2]
Methyl tert-butyl ether (MTBE) Moderate Safer alternative to Et₂O.[2] May require multiple extractions due to slightly lower solubility compared to EtOAc.[2]
Purification & Crystallization (Differential Solubility)

Solvents used to purify the compound via recrystallization or chromatography.

  • Hexanes / Heptane: Poor Solubility (Cold). The compound is likely insoluble at room temperature but sparingly soluble at boiling points.[2] Used as an anti-solvent to induce precipitation.[2]

  • Ethanol / Methanol: High Solubility (Hot) / Moderate (Cold). Ideal candidates for recrystallization.[2] The amide dissolves in hot ethanol and crystallizes upon cooling or upon addition of water.

  • Acetone: High Solubility. Generally too soluble for recrystallization but excellent for solvating crude residues for loading onto silica gel.[2]

Experimental Protocol: Saturation Shake-Flask Method

Standardized procedure to determine exact solubility limits for process optimization.

Objective: Determine the saturation solubility (


) of 2,5-Dibromo-N-methoxy-N-methylbenzamide in a target solvent at 25°C.
Materials
  • Analyte: 2,5-Dibromo-N-methoxy-N-methylbenzamide (>98% purity).

  • Solvent: HPLC grade (dried if assessing water-sensitive reaction solvents).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of the solid into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent.[2]

  • Equilibration:

    • If the solid dissolves immediately, add more solid until a visible suspension persists (saturation).[3]

    • Cap the vial and place in an orbital shaker at 25°C ± 0.5°C for 24 hours.

  • Sampling:

    • Allow the suspension to settle for 1 hour (static).

    • Draw 0.5 mL of the supernatant using a syringe.[2]

    • Filter through a 0.45 µm PTFE filter into a tared vial to remove undissolved solids.[2]

  • Quantification (Gravimetric Method):

    • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven.

    • Weigh the dry residue.[2]

    • Calculate solubility:

      
      [2]
      

Expert Insight: For volatile solvents like DCM or Et₂O, the gravimetric method can be error-prone due to evaporation during filtration.[2] In these cases, dilute the filtrate immediately and quantify via HPLC-UV (254 nm) against a standard curve.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents based on the process stage (Synthesis vs. Purification).

SolventSelection Start Process Stage Reaction Reaction (Nucleophilic Addition) Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Purification Start->Purification THF THF (Best for -78°C) Reaction->THF Et2O Diethyl Ether (Good, check conc.) Reaction->Et2O DCM_Rxn DCM (AVOID with Grignards) Reaction->DCM_Rxn Incompatible EtOAc Ethyl Acetate (Standard) Extraction->EtOAc MTBE MTBE (Safer Ether) Extraction->MTBE Recryst Recrystallization Purification->Recryst Chrom Chromatography Purification->Chrom EtOH_H2O EtOH / H2O (Solvent/Anti-solvent) Recryst->EtOH_H2O Hex_EtOAc Hexanes / EtOAc (Eluent) Chrom->Hex_EtOAc

Caption: Decision tree for solvent selection emphasizing compatibility with Weinreb amide chemistry.

Synthesis & Application Context

The solubility profile of 2,5-Dibromo-N-methoxy-N-methylbenzamide is most relevant during its conversion to ketones.

The "Over-Addition" Protection Mechanism

The Weinreb amide functions by forming a stable 5-membered chelate intermediate with the metal of the nucleophile (Mg or Li). This intermediate must remain soluble in the reaction solvent (typically THF) to prevent crashing out, which could entrap unreacted starting material or lead to heterogeneous hydrolysis.

Critical Protocol Note: If using Diethyl Ether at -78°C, ensure the concentration of the amide does not exceed 0.15 M. In THF , concentrations up to 0.5 M are generally stable at cryogenic temperatures.

Purification via Recrystallization

Due to the heavy bromine atoms, this intermediate often forms stable crystals.

  • Recommended System: Dissolve in minimal hot Ethanol (approx. 60°C).[2] Add warm Water dropwise until turbidity persists. Cool slowly to 4°C.

  • Alternative: Dissolve in minimal DCM , then layer Hexanes on top (1:3 ratio) and allow slow diffusion at room temperature.[2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Solvent Hazards:

    • DCM: Carcinogen, volatile.[2] Use in fume hood.

    • THF/Ether: Peroxide formers.[2] Test for peroxides before distilling or concentrating to dryness.[2]

  • Waste Disposal: Halogenated organic waste (due to the dibromo-benzene core and use of DCM).[2] Do not mix with general organic waste streams if incineration protocols differ.[2]

References

  • PubChem. N-Methoxy-N-methylbenzamide Compound Summary. National Center for Biotechnology Information.[2] [Link][2]

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for Weinreb amides).[1][2]

  • Mettler Toledo. Recrystallization Guide: Solvents and Procedures.[2][Link][2]

Sources

Exploratory

A Strategic Pivot in Synthesis: A Technical Guide to 2,5-Dibromobenzoyl Chloride and its Weinreb Amide Counterpart

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, particularly within the highly regulated and results-driven pharmaceutical industry, the selection of appropria...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the highly regulated and results-driven pharmaceutical industry, the selection of appropriate reagents and intermediates is a critical determinant of success. The transformation of a highly reactive functional group into a more stable and selectively reactive one is a common yet powerful strategy. This guide provides an in-depth technical analysis of the differences between 2,5-dibromobenzoyl chloride and its corresponding Weinreb amide, N-methoxy-N-methyl-2,5-dibromobenzamide. We will explore their synthesis, reactivity, stability, and applications, offering insights to inform strategic decisions in the design and execution of complex synthetic routes.

Part 1: The Tale of Two Reagents: A Comparative Overview

2,5-Dibromobenzoyl chloride and its Weinreb amide derivative share the same carbon skeleton but exhibit vastly different chemical personalities. The acyl chloride is a highly reactive species, while the Weinreb amide offers a more controlled and nuanced reactivity.

Feature2,5-Dibromobenzoyl ChlorideN-methoxy-N-methyl-2,5-dibromobenzamide (Weinreb Amide)
Reactivity HighModerate and controlled
Key Application General acylationSynthesis of ketones and aldehydes
Stability Moisture-sensitive, decomposes in waterGenerally stable to aqueous conditions and chromatography
Reaction with Organometallics Prone to over-addition to form tertiary alcohols[1]Forms a stable intermediate, yielding ketones upon workup[1]
Handling Precautions Corrosive, requires anhydrous conditionsLess hazardous, easier to handle

Part 2: The Untamed Reactivity of 2,5-Dibromobenzoyl Chloride

Acyl chlorides, such as 2,5-dibromobenzoyl chloride, are powerful acylating agents due to the excellent leaving group ability of the chloride ion. This high reactivity, however, can be a significant drawback in intricate syntheses.

The primary challenge lies in controlling its reactions with potent nucleophiles like Grignard or organolithium reagents. The initial reaction produces a ketone, which is often more reactive than the starting acyl chloride. This leads to a second nucleophilic attack, resulting in the formation of a tertiary alcohol as an undesired byproduct.[1] This lack of selectivity can significantly lower the yield of the desired ketone and complicate purification processes.

Furthermore, the high reactivity of acyl chlorides necessitates stringent handling procedures. They are sensitive to moisture and readily hydrolyze to the corresponding carboxylic acid, requiring the use of anhydrous solvents and inert atmospheres. Their corrosive nature also poses safety risks in a laboratory setting.[2]

Part 3: The Weinreb Amide: A Paradigm of Controlled Synthesis

The development of the Weinreb amide, an N-methoxy-N-methylamide, by Steven Weinreb and Steven Nahm in 1981 was a landmark achievement in organic synthesis.[1] The conversion of a reactive acyl chloride to a Weinreb amide provides a stable and versatile intermediate for the synthesis of ketones and aldehydes.[1][3]

The key to the Weinreb amide's utility lies in its reaction with organometallic reagents. The nucleophilic addition to the carbonyl group forms a stable tetrahedral intermediate that is chelated by the metal ion.[1][4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This elegant mechanism effectively prevents the over-addition that plagues reactions with acyl chlorides, leading to high yields of the desired ketone.[1][3]

Beyond ketone synthesis, Weinreb amides can be readily reduced to aldehydes using mild reducing agents like diisobutylaluminum hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride.[1] This versatility further enhances their value as synthetic intermediates.

Part 4: Synthesis of N-methoxy-N-methyl-2,5-dibromobenzamide

The preparation of the Weinreb amide from 2,5-dibromobenzoyl chloride is a straightforward and generally high-yielding reaction.

Caption: Synthesis of the Weinreb amide from the acyl chloride.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-2,5-dibromobenzamide
  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in dichloromethane (DCM) at 0 °C, add pyridine (2.1 equivalents) dropwise.

  • Addition of Acyl Chloride: Slowly add a solution of 2,5-dibromobenzoyl chloride (1.0 equivalent) in DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield the pure Weinreb amide.[5]

Part 5: The Mechanistic Underpinnings of Selectivity

The divergent outcomes of reacting organometallics with 2,5-dibromobenzoyl chloride versus its Weinreb amide are rooted in the stability of the tetrahedral intermediate.

G cluster_acyl_chloride Acyl Chloride Pathway cluster_weinreb_amide Weinreb Amide Pathway start_ac Acyl Chloride int_ac Unstable Tetrahedral Intermediate start_ac->int_ac + R-MgX ketone_ac Ketone int_ac->ketone_ac Fast Elimination over_addition Tertiary Alcohol ketone_ac->over_addition + R-MgX start_wa Weinreb Amide int_wa Stable Chelated Intermediate start_wa->int_wa + R-MgX ketone_wa Ketone int_wa->ketone_wa Acidic Workup

Caption: Reaction mechanisms with organometallic reagents.

With the acyl chloride, the initial tetrahedral intermediate is unstable and rapidly eliminates the chloride ion to form a ketone. This ketone then competes with the remaining acyl chloride for the nucleophile, leading to the over-addition product. In contrast, the Weinreb amide forms a stable five-membered chelated intermediate with the metal of the organometallic reagent.[1][4] This intermediate is unreactive towards further nucleophilic attack and only collapses to the ketone upon acidic workup, which neutralizes any remaining organometallic reagent.

Part 6: Strategic Applications in Drug Development

The 2,5-dibromo substitution pattern on the aromatic ring of these compounds offers valuable synthetic handles for further elaboration, making them useful building blocks in medicinal chemistry. The bromine atoms can be functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse substituents and build molecular complexity.

The ability to reliably synthesize ketones from the Weinreb amide is particularly advantageous in drug discovery. Ketones are common functionalities in pharmacologically active molecules and serve as versatile precursors for other functional groups. The controlled and predictable nature of the Weinreb amide chemistry allows for the efficient and scalable synthesis of key intermediates, which is a critical consideration in the development of new therapeutics. For instance, the Weinreb amide approach has been instrumental in the large-scale synthesis of a key intermediate for the antiviral drug Remdesivir.[6]

Conclusion

The choice between using 2,5-dibromobenzoyl chloride and its corresponding Weinreb amide is a strategic one that can have a profound impact on the efficiency and success of a synthetic campaign. While the acyl chloride offers high reactivity, the Weinreb amide provides unparalleled control and selectivity in the synthesis of ketones and aldehydes. For researchers and drug development professionals, a thorough understanding of the distinct properties and reactivity of these two reagents is essential for designing robust, scalable, and efficient synthetic routes to novel and complex molecular targets. The strategic implementation of the Weinreb amide methodology represents a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • American Chemical Society. Weinreb amides. [Link]

  • The Royal Society of Chemistry. A Weinreb Approach to the Synthesis of Trifluoromethylketones. [Link]

  • American Chemical Society. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • PubChem. 2,5-Dichlorobenzoyl chloride. [Link]

  • Taylor & Francis Online. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. [Link]

  • Google Patents.
  • PubMed. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • LookChem. Cas 99-33-2,3,5-Dinitrobenzoyl chloride. [Link]

  • Taylor & Francis. Benzoyl chloride – Knowledge and References. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2,5-Dibromo-N-methoxy-N-methylbenzamide to 2,5-Dibromobenzaldehyde

Topic: Synthesis of 2,5-dibromobenzaldehyde from Weinreb amide using DIBAL-H Content Type: Application Note & Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,5-dibromobenzaldehyde from Weinreb amide using DIBAL-H Content Type: Application Note & Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary

This application note details the controlled reduction of 2,5-dibromo-N-methoxy-N-methylbenzamide (a Weinreb amide) to 2,5-dibromobenzaldehyde using Diisobutylaluminum hydride (DIBAL-H). Unlike reductions of esters or acid chlorides, which often risk over-reduction to primary alcohols, this protocol leverages the inherent chelation stability of the Weinreb amide intermediate to halt reduction at the aldehyde oxidation state.[1] The procedure includes a specific workup strategy using Rochelle salt (potassium sodium tartrate) to mitigate the formation of aluminum emulsions, ensuring high recovery yields of the target aldehyde.

Mechanistic Rationale & Experimental Strategy

The Chelation Control Model

The success of this synthesis relies on the formation of a stable five-membered chelate complex.[1] Upon addition of DIBAL-H, the aluminum center coordinates with both the carbonyl oxygen and the methoxy nitrogen of the Weinreb amide. This forms a stable tetrahedral intermediate that resists collapse and subsequent reduction under the reaction conditions.

  • Stability: The intermediate is stable at low temperatures (-78°C to 0°C), preventing the expulsion of the amine leaving group (

    
    -methoxy-
    
    
    
    -methylamine) and the formation of the aldehyde in situ.
  • Selectivity: Because the aldehyde is not generated until the acidic aqueous quench, it is protected from further reduction by excess hydride.

Substrate Considerations: 2,5-Dibromo Substitution

The 2,5-dibromo substitution pattern on the aromatic ring introduces specific considerations:

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial hydride attack.

  • Solubility: The lipophilic bromine atoms ensure good solubility in non-polar solvents like Toluene or DCM, though THF is preferred for its ability to stabilize the aluminum species.

  • Steric Environment: The ortho-bromine at the 2-position provides moderate steric bulk. While DIBAL-H is bulky, the reaction generally proceeds efficiently at -78°C; however, warming to 0°C may be required to drive conversion if kinetics are sluggish.

Visualization of Mechanism

The following diagram illustrates the chelation-controlled pathway and the critical quenching step.

WeinrebReduction cluster_legend Key Mechanistic Feature Start Weinreb Amide (2,5-dibromo) Complex Tetrahedral Intermediate (Stable Chelate) Start->Complex Hydride Attack (-78°C to 0°C) DIBAL DIBAL-H (1.2 - 1.5 equiv) DIBAL->Complex Coordination Quench Acidic Hydrolysis (H3O+ / Rochelle Salt) Complex->Quench Workup Product 2,5-Dibromobenzaldehyde Quench->Product Collapse & Release Note The chelate prevents expulsion of the amine until hydrolysis.

Figure 1: Mechanistic pathway showing the stable tetrahedral intermediate that prevents over-reduction.[2][3]

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Weinreb Amide 1.0SubstrateDerived from 2,5-dibromobenzoic acid.
DIBAL-H 1.2 - 1.5Reductant1.0 M in Toluene or Hexanes. Pyrophoric.
THF (Anhydrous) SolventSolventDry, inhibitor-free.[1]
Rochelle Salt WorkupQuenchSaturated aq.[1][4][5] Potassium Sodium Tartrate.[6][7][8]
Ethyl Acetate WorkupExtractionHPLC grade.[1]
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Cool to room temperature under positive inert gas pressure.

Step 2: Substrate Solubilization

  • Charge the flask with 2,5-dibromo-N-methoxy-N-methylbenzamide (1.0 equiv).

  • Add anhydrous THF (concentration ~0.1 M to 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

    • Note: Ensure the starting material remains soluble. If precipitation occurs, warm slightly to redissolve or add more solvent, then cool slowly.

Step 3: DIBAL-H Addition

  • Transfer the DIBAL-H solution (1.2 to 1.5 equiv) to a syringe.

  • Add DIBAL-H dropwise down the side of the flask over 15–20 minutes.

    • Critical: Maintain internal temperature below -70°C to maximize chelation control.

  • Stir at -78°C for 30–60 minutes.

  • Monitor by TLC (Thin Layer Chromatography).[4][5]

    • Optimization: If starting material persists after 1 hour, allow the bath to warm naturally to 0°C over 30 minutes. Weinreb intermediates are generally stable at 0°C.[1]

Step 4: Quenching & Workup (The Rochelle Salt Method) Standard acidic quenches often result in gelatinous aluminum hydroxide emulsions that trap product.[1] The Rochelle Salt method is mandatory for high recovery.

  • Quench: While still cold, dilute the reaction mixture with diethyl ether or EtOAc. Carefully add a small amount of Methanol (excess) to quench unreacted hydride.

  • Hydrolysis: Add Saturated Aqueous Rochelle Salt (Potassium Sodium Tartrate) solution (approx. 20 mL per mmol of substrate).

  • Emulsion Break: Vigorously stir the biphasic mixture at room temperature.

    • Time: Stirring must continue until two clear layers appear (usually 1–2 hours). The aluminum forms a water-soluble tartrate complex.

  • Extraction: Separate the layers. Extract the aqueous phase 2x with EtOAc.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • The crude residue is typically a solid (mp ~87–96°C for 2,5-dibromobenzaldehyde).

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) or recrystallization (Ethanol/Water) if necessary.

Process Workflow & Decision Tree

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench with MeOH (-78°C) Start->Quench AddSalt Add Sat. Rochelle Salt Quench->AddSalt Stir Vigorous Stirring (RT, 1-2 hours) AddSalt->Stir CheckLayers Are layers clear? Stir->CheckLayers Extract Separate & Extract (EtOAc) CheckLayers->Extract Yes MoreTime Continue Stirring (Add more buffer) CheckLayers->MoreTime No (Emulsion) MoreTime->CheckLayers

Figure 2: Workup decision tree emphasizing the management of aluminum emulsions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Alcohol formation) Temperature too high during addition; Quench too slow.Maintain strictly <-70°C during DIBAL addition.[5] Ensure rapid mixing during quench.
Incomplete Conversion Steric hindrance at 2-position; Old DIBAL reagent.Warm reaction to 0°C after initial addition.[4] Titrate DIBAL-H or use fresh bottle.
Persistent Emulsion Insufficient Rochelle salt or stirring time.Increase volume of Rochelle salt solution. Allow to stir overnight if necessary.
Low Yield Product trapped in aluminum salts.[1]Do not filter the emulsion. Use the Rochelle salt method strictly.

References

  • Foundational Weinreb Methodology: Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.[1][2] [1]

  • DIBAL-H Reduction Protocols: Wollmann, T. A., et al. (2015).[1][4] Practical Protocols for the Preparation of Aldehydes from Esters and Weinreb Amides. Journal of Organic Chemistry.

  • Physical Properties & Safety (2,5-Dibromobenzaldehyde): PubChem Compound Summary for CID 13540069.

  • Workup Procedures: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for Rochelle Salt workup).

Sources

Application

Application Notes and Protocols for the Synthesis of 2,5-Dibromoaryl Ketones via Grignard Reaction with a Weinreb Amide

Document ID: AN-GR25DBNMM-20260225 Abstract: This document provides a comprehensive guide for the synthesis of ketones via the reaction of a Grignard reagent with 2,5-Dibromo-N-methoxy-N-methylbenzamide (a Weinreb-Nahm a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-GR25DBNMM-20260225

Abstract: This document provides a comprehensive guide for the synthesis of ketones via the reaction of a Grignard reagent with 2,5-Dibromo-N-methoxy-N-methylbenzamide (a Weinreb-Nahm amide). The protocol emphasizes chemoselectivity, reaction control, and mechanistic principles to ensure a high-yield, reproducible synthesis. This method is particularly valuable for producing functionalized biaryl ketones, which are key intermediates in pharmaceutical and materials science research.[1] The use of the Weinreb-Nahm amide is critical as it prevents the common issue of over-addition, which typically leads to the formation of tertiary alcohols when using other acyl compounds like esters or acid chlorides.[2][3]

Introduction and Scientific Background

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[4] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic attack of a Grignard reagent (R-Mg-X) on an electrophilic carbon, such as a carbonyl group.[4][5]

A significant challenge in using Grignard reagents with acyl compounds like esters is the propensity for double addition, yielding tertiary alcohols instead of the desired ketone.[2][6] The ketone intermediate formed after the first addition is often more reactive than the starting ester, leading to a second nucleophilic attack.[2][6]

The Weinreb-Nahm amide, N-methoxy-N-methylamide, offers an elegant solution to this problem.[3] Upon addition of a Grignard reagent, a stable five-membered chelated intermediate is formed.[1][3][7] This intermediate is stable at low temperatures and does not collapse until an acidic workup is performed, thus preventing the second addition and isolating the ketone as the final product.[3][7]

This protocol details the reaction of a Grignard reagent with 2,5-Dibromo-N-methoxy-N-methylbenzamide. The dibrominated aromatic scaffold presents an interesting challenge regarding chemoselectivity. By carefully controlling reaction conditions, it is possible to form a Grignard reagent at one of the C-Br positions for subsequent reaction, or to add an external Grignard reagent to the amide. This guide will focus on the latter, which is a more direct approach to synthesizing diverse 2,5-dibromoaryl ketones.

Reaction Mechanism and Workflow

The overall process involves two key stages: the formation of the Grignard reagent (if not commercially available) and its subsequent reaction with the Weinreb amide, followed by an acidic workup.

Mechanism of Ketone Synthesis

The reaction proceeds via nucleophilic acyl substitution.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Stabilization: A tetrahedral intermediate is formed. The key to the Weinreb synthesis is the chelation of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring that prevents the elimination of the N-methoxy-N-methylamino group.[3][7]

  • Acidic Workup: Upon introduction of a mild acid (e.g., aqueous NH₄Cl or HCl), the chelate is broken down, and the intermediate collapses to form the ketone product.[7][8]

The stability of the chelated intermediate is the critical factor that prevents the over-addition reaction commonly seen with other acyl electrophiles.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Purification Phase A Dry Glassware & Reagents B Assemble Apparatus under Inert Gas (N2/Ar) A->B D Dissolve Weinreb Amide in Anhydrous THF B->D C Prepare Grignard Reagent (e.g., MeMgBr in THF) F Slowly Add Grignard Reagent to Amide Solution C->F E Cool Amide Solution to 0 °C D->E E->F G Stir at 0 °C to RT (Monitor by TLC) F->G H Quench with sat. aq. NH4Cl G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Wash, Dry, and Concentrate Organic Layer I->J K Purify by Flash Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: General experimental workflow for the Grignard reaction with a Weinreb amide.

Detailed Experimental Protocol

This protocol describes the reaction of methylmagnesium bromide with 2,5-Dibromo-N-methoxy-N-methylbenzamide to yield 1-(2,5-dibromophenyl)ethan-1-one.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
2,5-Dibromo-N-methoxy-N-methylbenzamide323.985.01.01.62 g
Methylmagnesium bromide (3.0 M in Diethyl Ether)-6.01.22.0 mL
Anhydrous Tetrahydrofuran (THF)72.11--50 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49--30 mL
Ethyl Acetate (EtOAc)88.11--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g
Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Reaction Setup:

  • Inert Atmosphere: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[4][6]

  • Dissolve Substrate: Add 2,5-Dibromo-N-methoxy-N-methylbenzamide (1.62 g, 5.0 mmol) to the flask. Using a syringe, add 25 mL of anhydrous THF. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

Grignard Addition:

  • Reagent Addition: While stirring vigorously, slowly add methylmagnesium bromide (2.0 mL of a 3.0 M solution in Et₂O, 6.0 mmol) to the Weinreb amide solution dropwise via syringe over 15-20 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the reaction exotherm and prevent localized high concentrations of the Grignard reagent, which could lead to side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The reaction can then be allowed to warm to room temperature and stirred for an additional 1-2 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Purification:

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution dropwise.[8] An audible fizzing and formation of white precipitate (magnesium salts) will occur.

    • Safety Note: Quenching a Grignard reaction is exothermic. Perform this step slowly and with adequate cooling to avoid splashing.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(2,5-dibromophenyl)ethan-1-one.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic sources.[4][6] All manipulations must be carried out under a strict inert atmosphere using anhydrous solvents and flame-dried glassware.[5][9]

  • Solvents: Diethyl ether and THF are highly flammable.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.

Troubleshooting

IssueProbable CauseRecommended Solution
Low or No Product Yield Inactive/degraded Grignard reagent due to exposure to air or moisture.Use a fresh bottle of the Grignard reagent or titrate it before use. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature after the initial addition at 0 °C. Monitor carefully by TLC.
Formation of Tertiary Alcohol Reaction temperature was too high, causing the chelate to break down prematurely.Maintain the reaction temperature at 0 °C or lower during and immediately after the addition of the Grignard reagent.
Recovery of Starting Material Grignard reagent was quenched before it could react.Ensure the Weinreb amide and solvent are completely anhydrous. Traces of water will consume the Grignard reagent.
Grignard reagent is not reactive enough.Consider using a more reactive organolithium reagent, or using an additive like LiCl which can break up Grignard aggregates and increase reactivity (forming a "Turbo-Grignard").[1][10]

References

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters. Available at: [Link]

  • Grignard reagent - Wikipedia. Wikipedia. Available at: [Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Course Hero. Available at: [Link]

  • Grignard reagent reaction with Weinreb amide. YouTube. Available at: [Link]

  • Grignard Reagent. BYJU'S. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

  • Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Weinreb ketone synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Addition of Grignard Reagents to a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. Organic Syntheses. Available at: [Link]

  • The Grignard Reaction. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Experiment 1: Grignard Reaction. University of Hawai'i at Manoa. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. Personal Webpage. Available at: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: Streamlined Synthesis of Functionalized Aromatics via One-Pot Reduction and Cross-Coupling of 2,5-Dibromo Weinreb Amide

Abstract This technical guide details a highly efficient, one-pot, two-step methodology for the synthesis of functionalized aromatic aldehydes and ketones from 2,5-dibromo-N-methoxy-N-methylbenzamide (2,5-dibromo Weinreb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a highly efficient, one-pot, two-step methodology for the synthesis of functionalized aromatic aldehydes and ketones from 2,5-dibromo-N-methoxy-N-methylbenzamide (2,5-dibromo Weinreb amide). This procedure capitalizes on the chemoselective reduction of the Weinreb amide to a stable aluminum hemiaminal intermediate, which functions as a "masked aldehyde." This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the same vessel, enabling the introduction of diverse organic moieties at the bromine-substituted positions. This step-economical approach circumvents the need for isolation and purification of often sensitive aldehyde intermediates, offering significant advantages in terms of yield, efficiency, and molecular diversity for applications in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone functional group in modern organic synthesis. Its prominence stems from its unique reactivity profile: it readily undergoes nucleophilic attack by organometallic reagents but resists over-addition. This is due to the formation of a stable, chelated tetrahedral intermediate which collapses to the desired ketone or aldehyde only upon aqueous workup.[1][2] This stability is the linchpin of the one-pot protocol described herein.

For drug development professionals, the ability to rapidly generate libraries of complex molecules is paramount. Aryl aldehydes and ketones are critical building blocks for a vast array of heterocyclic and pharmacologically active compounds. Traditional multi-step syntheses involving the protection and deprotection of aldehyde functionalities are often laborious and result in significant yield losses. The one-pot reduction and cross-coupling of a readily available, multi-functionalized substrate like 2,5-dibromo Weinreb amide offers a powerful and convergent strategy to access novel chemical space efficiently.[3][4]

The Mechanistic Pillars: A Tale of Two Reactions

The elegance of this one-pot procedure lies in the seamless orchestration of two distinct, yet compatible, chemical transformations within a single reaction environment. Understanding the underlying mechanisms is crucial for successful implementation and troubleshooting.

Step 1: DIBAL-H Reduction & In-Situ Aldehyde Masking

The process commences with the chemoselective reduction of the Weinreb amide using diisobutylaluminum hydride (DIBAL-H). DIBAL-H, a bulky and electrophilic reducing agent, is ideal for the partial reduction of esters and amides to aldehydes.[5][6] The mechanism proceeds via two key stages:

  • Lewis Acid-Base Coordination: The electron-deficient aluminum center of DIBAL-H coordinates to the Lewis basic oxygen of the Weinreb amide carbonyl. This coordination activates the carbonyl group, rendering its carbon atom highly electrophilic.[7]

  • Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum to the activated carbonyl carbon. This results in a highly stable, five-membered cyclic aluminum hemiaminal intermediate.[3]

This intermediate is the key to the one-pot strategy. It effectively "masks" the aldehyde functionality, preventing it from undergoing undesired side reactions with the organometallic reagents present in the subsequent cross-coupling step. The stability of this complex at low temperatures is critical for the success of the sequential reaction.[3][8]

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the aldehyde functionality protected in situ, the focus shifts to the functionalization of the aryl bromide moieties. The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[9][10][11] The catalytic cycle is a well-established, three-stage process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) species.[2][12]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent to facilitate this transfer.[10][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[12][14]

This cycle repeats until the aryl bromide is consumed, allowing for mono- or di-substitution depending on the stoichiometry of the reagents.

Visualizing the Tandem Mechanism

One_Pot_Mechanism Start 2,5-Dibromo Weinreb Amide DIBAL 1. DIBAL-H (1.1 eq) Toluene, 0°C Start->DIBAL Reduction Intermediate Stable Aluminum Hemiaminal ('Masked Aldehyde') DIBAL->Intermediate Suzuki_Reagents 2. Ar-B(OH)₂ Pd Catalyst, Base Intermediate->Suzuki_Reagents Cross-Coupling Coupled_Intermediate Coupled Hemiaminal Intermediate Suzuki_Reagents->Coupled_Intermediate Workup 3. Aqueous Workup (e.g., sat. aq. NH₄Cl) Coupled_Intermediate->Workup Hydrolysis Product Functionalized Aromatic Aldehyde Workup->Product

Figure 1: Conceptual workflow of the one-pot reduction and cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures and provides a general framework for the one-pot synthesis.[3][8] Safety Precaution: This reaction involves pyrophoric and moisture-sensitive reagents. It must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and standard Schlenk line or glovebox techniques.

Materials and Reagents
  • 2,5-Dibromo-N-methoxy-N-methylbenzamide

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 2,5-dibromo-N-methoxy-N-methylbenzamide (1.0 eq).

  • Dissolution: Add anhydrous toluene (approx. 0.2 M concentration relative to the Weinreb amide).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 5-10 minutes. Stir the mixture at 0 °C for 1 hour. Monitor the reaction by TLC to confirm consumption of the starting material.

  • Catalyst and Reagent Addition: To the same flask containing the "masked aldehyde" intermediate, add the palladium catalyst (0.05 eq), the arylboronic acid (1.2 eq for mono-coupling, 2.4 eq for di-coupling), and the base (3.0 eq).

  • Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the coupling reaction by TLC or GC-MS.

  • Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzaldehyde.

Visualizing the Experimental Workflow

G cluster_0 Inert Atmosphere Setup cluster_1 One-Pot Coupling cluster_2 Workup & Purification A Charge flask with 2,5-dibromo Weinreb amide and anhydrous toluene B Cool to 0°C A->B C Add DIBAL-H dropwise Stir for 1h at 0°C B->C D Add Pd catalyst, boronic acid, and base to the same flask C->D E Heat to 80-100°C Stir for 4-12h D->E F Cool to 0°C Quench with aq. NH₄Cl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Figure 2: Step-by-step experimental workflow for the one-pot procedure.

Substrate Scope and Performance Data

The utility of this one-pot protocol is demonstrated by its applicability to a range of substrates, leading to diverse molecular architectures. The following table summarizes representative results for the synthesis of substituted benzaldehydes from bromo-substituted Weinreb amides.[3][8]

EntryWeinreb Amide SubstrateBoronic AcidProductYield (%)
14-Bromo-N-methoxy-N-methylbenzamidePhenylboronic acid4-Phenylbenzaldehyde75
23-Bromo-N-methoxy-N-methylbenzamidePhenylboronic acid3-Phenylbenzaldehyde78
33,5-Dibromo-N-methoxy-N-methylbenzamidePhenylboronic acid (2.2 eq)3,5-Diphenylbenzaldehyde65
44-Bromo-N-methoxy-N-methylbenzamide4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)benzaldehyde72
54-Bromo-N-methoxy-N-methylbenzamide2-Thienylboronic acid4-(Thiophen-2-yl)benzaldehyde68

Yields refer to isolated products after column chromatography.

Best Practices and Troubleshooting

Observation/Problem Potential Cause Recommended Solution
Low yield of aldehyde, recovery of starting material Incomplete reduction.Ensure DIBAL-H is fresh and accurately titrated. Confirm anhydrous conditions, as moisture will quench the reagent.
Formation of over-reduced alcohol product Reaction temperature too high during DIBAL-H addition; excess DIBAL-H.Maintain a strict temperature of 0°C or lower (-78°C is often preferred). Use precisely 1.0-1.1 equivalents of DIBAL-H.[5]
Low yield of coupled product, significant amount of de-brominated aldehyde Inactive palladium catalyst; inefficient transmetalation.Use a fresh, active palladium catalyst. Ensure the base is anhydrous and of high quality. Consider a different ligand/catalyst system or a more activating base like Cs₂CO₃.
Formation of homocoupled biaryl from boronic acid Catalyst degradation; presence of oxygen.Degas the reaction mixture thoroughly before heating for the coupling step. Ensure a robust inert atmosphere is maintained throughout.
Complex mixture of products Competing side reactions; instability of the hemiaminal at high temperatures.After DIBAL-H reduction, ensure the reaction is not allowed to warm before the addition of the coupling reagents. Consider a lower temperature for the Suzuki coupling if the substrate is sensitive, possibly with a more active catalyst system.

Conclusion

The one-pot sequential reduction and Suzuki-Miyaura cross-coupling of 2,5-dibromo Weinreb amide represents a powerful and highly efficient strategy for the synthesis of complex, functionalized aromatic aldehydes. By leveraging the unique stability of the in-situ generated aluminum hemiaminal intermediate, this method obviates the need for intermediate isolation and purification, saving time and maximizing material throughput. This protocol provides researchers, particularly in the field of drug development, with a robust and versatile tool for the rapid diversification of molecular scaffolds, accelerating the discovery of new chemical entities.

References

  • Mahmoud, M. A. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Egyptian Journal of Chemistry, 35(6). Available at: [Link]

  • van der Ent, S. G., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Omega, 1(4), 594-601. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Available at: [Link]

  • Cravotto, G., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 3890-3932. Available at: [Link]

  • Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link]

  • Pace, V., et al. (2012). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 48(93), 11413-11415. Available at: [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 3890-3932. Available at: [Link]

  • OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Available at: [Link]

  • DiRocco, D. A. (2015). New C-C coupling Reactions Enabled by Main-group Organometallics. Diva-Portal.org. Available at: [Link]

  • Szostak, M., et al. (2023). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts. Journal of Organic Chemistry, 88(15), 10858-10868. Available at: [Link]

  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Available at: [Link]

  • Li, J., et al. (2015). "One-Pot" Synthesis of Ketones from the Reaction of Weinreb Amides and Halides Prompted by Magnesium Powder. Chinese Journal of Chemistry, 33(8), 922-926. Available at: [Link]

  • Singleton, D. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Fiveable. (2025, August 15). Organometallic Coupling Reactions. Organic Chemistry. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034-2037. Available at: [Link]

  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. Available at: [Link]

  • Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2122-2130. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Nuno, M. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Aryl Ketones from 2,5-Dibromo-N-methoxy-N-methylbenzamide

Executive Summary The conversion of 2,5-dibromo-N-methoxy-N-methylbenzamide to aryl ketones presents a specific chemoselectivity challenge common in medicinal chemistry scaffolds. While the Weinreb amide functionality is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 2,5-dibromo-N-methoxy-N-methylbenzamide to aryl ketones presents a specific chemoselectivity challenge common in medicinal chemistry scaffolds. While the Weinreb amide functionality is designed to prevent over-addition of nucleophiles (forming tertiary alcohols), the presence of two bromine atoms on the aromatic ring—specifically at the ortho (C2) and meta (C5) positions—introduces a competing reaction pathway: Halogen-Metal Exchange (HME) .

This Application Note provides a validated protocol to suppress HME while promoting efficient ketone synthesis. We recommend the use of Grignard reagents (R-MgX) under controlled temperatures as the primary method, reserving Organolithium reagents (R-Li) for specific cases requiring cryogenic control (-78 °C).

The Chemical Context: Mechanism & Challenge

The Weinreb Advantage

The N-methoxy-N-methylamide (Weinreb amide) is the gold standard for ketone synthesis because it forms a stable five-membered cyclic intermediate upon nucleophilic attack.[1][2] This chelation, typically involving the metal cation (Mg²⁺ or Li⁺), prevents the collapse of the tetrahedral intermediate during the reaction, thereby shielding the ketone from a second nucleophilic attack.

The Chemoselectivity Trap

In the specific case of 2,5-dibromo-N-methoxy-N-methylbenzamide , the substrate acts as a "loaded spring."

  • The Goal: Nucleophilic attack at the carbonyl carbon (Acyl Substitution).

  • The Risk: Attack at the bromine atoms (Halogen-Metal Exchange).

The C2-bromine is particularly vulnerable to exchange due to the inductive electron-withdrawing effect of the adjacent amide group and the relief of steric strain upon lithiation. If HME occurs, the resulting aryl anion will scramble the reaction, leading to polymerization, debrominated byproducts, or self-attack.

Mechanistic Pathway Visualization

WeinrebMechanism Substrate 2,5-Dibromo- Weinreb Amide Competition KINETIC COMPETITION Substrate->Competition Nucleophile Nucleophile (R-MgX or R-Li) Nucleophile->Competition Intermediate Stable Tetrahedral Chelate (Mg/Li) Competition->Intermediate Low Temp Grignard Preferred Exchange SIDE REACTION: Li/Mg-Halogen Exchange Competition->Exchange High Temp Organolithium Risk Ketone Target Aryl Ketone (Bromines Intact) Intermediate->Ketone Acidic Hydrolysis Byproducts Debrominated Impurities Exchange->Byproducts

Figure 1: The kinetic competition between the desired chelation pathway and the undesired halogen exchange.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Reagent Choice Grignard (R-MgBr/Cl) Mg-C bonds are less polarized than Li-C bonds, significantly reducing the rate of halogen-metal exchange at the C2/C5 positions [1].
Temperature -20 °C to 0 °C Sufficient thermal energy to overcome the steric hindrance of the C2-bromo for carbonyl attack, but low enough to suppress exchange.
Solvent THF (Anhydrous) THF is essential for solvating the Grignard and stabilizing the magnesium chelate. Diethyl ether is a viable alternative if the Grignard is prepared in it.
Stoichiometry 1.1 - 1.2 equiv. Slight excess ensures full conversion. Large excesses (>2.0 equiv) increase the statistical probability of side reactions.
Quenching Acidic (HCl/H₂SO₄) Essential to break the N-O bond of the tetrahedral intermediate.

Experimental Protocols

Method A: Grignard Addition (Recommended)

Best for: Alkyl, Aryl, and Vinyl ketones where the nucleophile is available as a Grignard.

Reagents:

  • Substrate: 2,5-Dibromo-N-methoxy-N-methylbenzamide (1.0 equiv)

  • Nucleophile: R-MgBr or R-MgCl (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with the Weinreb amide (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C using an ice/water bath.

    • Note: If the R-group is bulky (e.g., tert-butyl), cool to -20 °C initially to control exotherm.

  • Addition: Add the Grignard reagent dropwise over 15–20 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the chelated intermediate.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC or LC-MS.[3]

    • Endpoint: Disappearance of the amide starting material.

    • Caution: Do not reflux. Higher temperatures promote Mg-Halogen exchange.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of 1M HCl (or saturated NH₄Cl for acid-sensitive substrates) at 0 °C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Organolithium Addition (High Risk/Specialized)

Best for: Nucleophiles only available as lithium species (e.g., heteroaryl lithiums generated via lithiation).

Critical Warning: Organolithiums (R-Li) undergo Lithium-Halogen exchange (Li-HE) extremely fast with aryl bromides [2]. You must operate at cryogenic temperatures.

Step-by-Step:

  • Setup: Flame-dry flask, Argon atmosphere.

  • Dissolution: Dissolve Weinreb amide in THF. Cool strictly to -78 °C (Dry ice/Acetone).

  • Addition: Add R-Li (1.05 equiv) slowly down the side of the flask to pre-cool the reagent before it hits the solution.

  • Reaction: Stir at -78 °C for 30–60 minutes. Do not warm up.

    • The chelated lithium intermediate is stable at this temperature. Warming will trigger Li-HE at the C2/C5 positions.

  • Quench: Quench at -78 °C by adding a solution of acetic acid in THF or pouring directly into cold 1M HCl.

    • Why? If you warm the reaction mixture before quenching, the intermediate may collapse or exchange may occur.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material
  • Cause: Steric hindrance from the C2-bromo group is preventing the nucleophile from attacking the carbonyl.

  • Solution: Switch to Method A (Grignard). Allow the reaction to warm to Room Temperature (25 °C) only after confirming no reaction at 0 °C for 2 hours. Monitor closely for debromination.

Issue: Debrominated Products (e.g., Monobromo-ketone)
  • Cause: Halogen-Metal Exchange occurred.[5][6][7][8]

  • Solution:

    • Lower the reaction temperature.[9][10]

    • Switch from R-Li to R-MgX.

    • If using R-MgX, ensure you are NOT using "Turbo Grignards" (i-PrMgCl·LiCl) as the nucleophile source unless necessary, as LiCl accelerates exchange [3].

Workflow Decision Tree

Workflow Start Start: 2,5-Dibromo Substrate NucleophileCheck Is Nucleophile available as Grignard? Start->NucleophileCheck YesGrignard Use Method A (Grignard) NucleophileCheck->YesGrignard Yes NoLithium Use Method B (Organolithium) NucleophileCheck->NoLithium No TempControlA Maintain 0°C YesGrignard->TempControlA TempControlB Maintain -78°C (CRITICAL) NoLithium->TempControlB Monitor Monitor for Debromination (LCMS) TempControlA->Monitor TempControlB->Monitor Success Isolate Aryl Ketone Monitor->Success Clean Conv. Fail Debromination Observed? Monitor->Fail Byproducts Optimize Lower Temp or Change Solvent Fail->Optimize Yes Optimize->TempControlA

Figure 2: Operational workflow for selecting the correct protocol based on nucleophile availability.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Reich, H. J. "Lithium-Halogen Exchange."[5] University of Wisconsin-Madison Chemistry Database. (Detailed kinetic data on exchange rates vs. addition).

  • Knochel, P.; et al. "Functionalized Grignard Reagents."[6] Angewandte Chemie International Edition, 2003 , 42, 4302. (Discussing the activation of Mg for exchange, which we wish to avoid here).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." (General overview and recent variations).

Sources

Method

Application Note &amp; Protocol: Regioselective Functionalization of 2,5-Dibromo-Substituted Aromatic Amides via Lithium-Halogen Exchange

Abstract This document provides a comprehensive technical guide on the reaction of organolithium reagents with 2,5-dibromo-substituted aromatic amides. The primary transformation discussed is the lithium-halogen exchange...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the reaction of organolithium reagents with 2,5-dibromo-substituted aromatic amides. The primary transformation discussed is the lithium-halogen exchange, a powerful tool for generating aryllithium intermediates that can be trapped with various electrophiles. We delve into the mechanistic underpinnings of this reaction, focusing on the factors that control regioselectivity. Detailed, field-proven protocols are provided, alongside insights into experimental design, optimization, and troubleshooting. This guide is intended to equip researchers with the knowledge to reliably and safely execute these transformations for applications in pharmaceutical and materials science discovery.

Scientific Foundation and Mechanistic Overview

Organolithium reagents are among the most potent tools in synthetic chemistry, serving as powerful bases and nucleophiles.[1][2] Their utility in the functionalization of haloaromatics is primarily centered on the lithium-halogen exchange reaction. This reaction is exceptionally fast, often proceeding at temperatures between -78 °C and -120 °C, which allows for the generation of reactive organometallic species in the presence of sensitive functional groups.[3][4]

In the context of 2,5-dibromo-substituted amides, the reaction presents a fascinating challenge in regioselectivity. The amide functionality is a well-established Directed Metalation Group (DMG), capable of coordinating to the Lewis acidic lithium cation.[5][6] This coordination can direct an organolithium base to deprotonate the ortho C-H bond (a process known as Directed ortho Metalation or DoM).[3][7] However, with two bromine atoms present, the much faster lithium-halogen exchange typically dominates over C-H activation.

The key mechanistic question becomes: which bromine atom is exchanged?

  • Position 2 (ortho to the amide): The C-Br bond at this position is activated by the electron-withdrawing nature of the amide group. Furthermore, the DMG can pre-coordinate the organolithium reagent, creating a "Complex-Induced Proximity Effect" (CIPE) that favors exchange at the nearest site.[8]

  • Position 5 (para to the amide): This position is sterically more accessible. In non-coordinating solvents or at very low concentrations, where the directing effect of the amide is less pronounced, exchange at this position can be favored.[9]

The choice of solvent, temperature, and organolithium reagent are therefore critical parameters to control the reaction's outcome. Coordinating solvents like tetrahydrofuran (THF) or the addition of ligands like tetramethylethylenediamine (TMEDA) can enhance the directing effect of the amide group by breaking down organolithium aggregates and favoring monomeric, more reactive species.[10][11]

G start 2,5-Dibromo-N,N-diethylbenzamide reagent + n-BuLi (e.g., 1.1 eq) THF, -78 °C start->reagent intermediate_A Intermediate A (2-Lithio-5-bromo-amide) Favored by DMG effect reagent->intermediate_A Path A (Kinetic, Directed) intermediate_B Intermediate B (5-Lithio-2-bromo-amide) Favored by sterics/ non-coordinating solvent reagent->intermediate_B Path B (Steric Control) electrophile + Electrophile (E+) intermediate_A->electrophile product_B Product B (5-E-2-bromo-amide) intermediate_B->product_B product_A Product A (2-E-5-bromo-amide) electrophile->product_A

Figure 1: Competing pathways in the monolithiation of a 2,5-dibromo-substituted amide.

Experimental Design and Parameter Optimization

The success of a lithium-halogen exchange hinges on meticulous control of reaction parameters. The high reactivity of organolithiums means that slight variations can lead to side reactions or low yields.

Reagent and Solvent Selection
ParameterOptionsRationale & Field Insights
Organolithium Reagent n-BuLi, s-BuLi, t-BuLin-BuLi: The most common choice, offering a good balance of reactivity and handling. It is sufficiently reactive for Br-Li exchange at low temperatures.[10] s-BuLi / t-BuLi: More reactive and basic. t-BuLi, in particular, may be required for less reactive aryl bromides but increases the risk of side reactions like ortho-deprotonation or reaction with the solvent.[3][10]
Solvent THF, Diethyl Ether, TolueneTHF: The preferred solvent. Its coordinating ability solvates the lithium cation, breaking up aggregates and increasing the reagent's effective reactivity.[10] However, n-BuLi can react with THF above approx. -20 °C.[12] Diethyl Ether: Less reactive towards organolithiums than THF, but also less effective at breaking up aggregates.[11] Toluene/Hexanes: Non-coordinating solvents. Often used for selective reactions where the directing effect of a DMG needs to be minimized.[9]
Additive TMEDA, HMPATMEDA: A bidentate Lewis base that strongly coordinates to lithium, breaking up aggregates into highly reactive monomers.[11] This can accelerate the exchange and enhance the directing effect of the amide. HMPA: A highly effective polar aprotic additive, but its use is often avoided due to its mutagenicity.[13]
Temperature -78 °C to -100 °CCritical for Selectivity: Low temperatures are essential to prevent side reactions, including reaction with the solvent (especially THF), elimination, and anionic Fries rearrangement of the lithiated intermediate.[7][13] A dry ice/acetone bath (-78 °C) is standard and sufficient for most Br-Li exchanges.
Safety and Handling Precautions

Organolithium reagents are pyrophoric, reacting spontaneously with air and violently with water.[12][14] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Syringe/Cannula Techniques: Use proper air-sensitive techniques (e.g., Schlenk line or glovebox) for transferring reagents.[14]

  • Quenching: Prepare a quenching bath (e.g., isopropanol) for safely neutralizing residual reagent in syringes and needles. Never quench a large amount of organolithium with water directly.

Detailed Experimental Protocol: Selective Monolithiation and Electrophilic Quench

This protocol describes a general procedure for the selective lithium-halogen exchange at the 2-position of a 2,5-dibromo-N,N-diethylbenzamide, followed by quenching with a model electrophile (benzaldehyde).

G A Setup & Inerting Flame-dry glassware under vacuum. Backfill with Argon/N2. B Substrate Preparation Dissolve 2,5-dibromo-amide (1.0 eq) in anhydrous THF. A->B C Cooling Cool solution to -78 °C (Dry Ice/Acetone Bath). B->C D Lithiation Add n-BuLi (1.1 eq) dropwise via syringe over 15 min. C->D E Exchange Reaction Stir at -78 °C for 30-60 min. Monitor by TLC quench test*. D->E F Electrophile Addition Add Benzaldehyde (1.2 eq) dropwise. Stir for 1-2 hours at -78 °C. E->F note *TLC Quench Test: Extract a drop of the reaction mixture with a syringe, quench it in a separate vial with MeOH, and spot on a TLC plate to check for consumption of starting material. E->note G Reaction Quench Slowly add saturated aq. NH4Cl while at -78 °C. F->G H Workup Warm to RT, extract with EtOAc, wash with brine, dry (Na2SO4). G->H I Purification & Analysis Concentrate and purify by flash column chromatography. H->I

Figure 2: General experimental workflow for the monolithiation-quench sequence.

Materials and Reagents
  • 2,5-Dibromo-N,N-diethylbenzamide

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Dry ice and Acetone

Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Dissolution: To the flask, add 2,5-dibromo-N,N-diethylbenzamide (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.

  • Organolithium Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.

  • Exchange: Allow the reaction to stir at -78 °C for 45 minutes. To verify the completion of the exchange, a reaction progress check can be performed: a small aliquot is removed, quenched with methanol, and analyzed by TLC to confirm the consumption of the starting material.[15]

  • Electrophile Addition: Add a solution of benzaldehyde (1.2 eq) in a small amount of anhydrous THF dropwise to the aryllithium solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired functionalized product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive organolithium reagent. 2. Presence of moisture or acidic impurities. 3. Insufficient reaction time or temperature too low.1. Titrate the organolithium solution before use.[11] 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Increase reaction time at -78 °C or allow to warm slightly (e.g., to -60 °C), but monitor for side reactions.
Mixture of Regioisomers 1. Suboptimal solvent or temperature control. 2. Steric hindrance at the ortho position.1. Ensure THF is used as the solvent. Add TMEDA (1.2 eq) to enhance the directing effect. Maintain strict temperature control at -78 °C. 2. If the substrate is very bulky, the undesired isomer may be unavoidable. Consider a blocking group strategy if possible.[7]
Formation of Butylated Byproduct The aryllithium intermediate reacts with the n-butyl bromide byproduct of the exchange.This is more common with t-BuLi.[10] For n-BuLi, ensure the reaction is kept cold and the electrophile is added promptly after the exchange is complete.
Low Yield after Electrophile Addition 1. Inactive electrophile. 2. Aryllithium is unstable and decomposes before addition. 3. Electrophile is too sterically hindered.1. Use a freshly opened or purified electrophile. 2. Add the electrophile as soon as the lithium-halogen exchange is complete (confirmed by TLC quench). Consider a Barbier-type reaction where the electrophile is present during the addition of the organolithium.[16] 3. Select a less hindered electrophile or consider transmetalation to a less reactive organometallic species (e.g., organocuprate).[17]

Synthetic Applications and Future Directions

The regioselective functionalization of 2,5-dibromo-substituted amides opens a gateway to a vast array of complex molecular architectures. The remaining bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for a programmed, stepwise construction of polysubstituted aromatic rings. This strategy is highly valuable in medicinal chemistry for building libraries of drug candidates and in materials science for synthesizing functional organic molecules. Furthermore, intramolecular trapping of the generated aryllithium can lead to the formation of heterocyclic systems.[18]

The advent of continuous flow chemistry offers a promising avenue for improving the safety, scalability, and control of these highly exothermic and rapid reactions.[13][19][20] Flow reactors provide superior heat and mass transfer, enabling reactions to be performed at higher temperatures with precise residence time control, often leading to cleaner reactions and higher yields.

References

  • Organolithium reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). Journal of Visualized Experiments. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015, November 9). Master Organic Chemistry. [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). Molecules. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). ETH Zurich. [Link]

  • (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (2018, February 11). ResearchGate. [Link]

  • Stereochemical Aspects of Organolithium Compounds. (n.d.). SpringerLink. [Link]

  • lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]

  • Li Halogen Exchange? : r/Chempros - Reddit. (2021, May 7). Reddit. [Link]

  • organolithium reagents 1. (n.d.). Harvard University. [Link]

  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds - PMC. (2024, March 26). RSC Advances. [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.). ResearchGate. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC. (2025, December 26). Molecules. [Link]

  • Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics | Accounts of Chemical Research - ACS Publications. (n.d.). ACS Publications. [Link]

  • Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Use of Organolithiums in Flow Chemistry. (n.d.). Thieme Chemistry. [Link]

  • Synthesis of heterocycles by cyclization of unsaturated organolithiums: a review. (n.d.). ScienceDirect. [Link]

  • (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025, October 10). ResearchGate. [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. [Link]

  • preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • n-Butyllithium - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation - ResearchGate. (2025, October 18). ResearchGate. [Link]

  • Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions - ePrints Soton. (n.d.). University of Southampton. [Link]

  • Secondary Amides as ortho-Directed Metallation Groups for Arenes; a Useful Construction Way of the Polysubstituted Aromatic and - Ingenta Connect. (n.d.). Ingenta Connect. [Link]

Sources

Application

Application Notes and Protocols: Selective Functionalization of Bromine Positions in 2,5-Dibromo Benzamides

Introduction 2,5-Dibromo benzamides are versatile chemical intermediates of significant interest to researchers in medicinal chemistry and materials science. Their utility stems from the two bromine atoms, which can be s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dibromo benzamides are versatile chemical intermediates of significant interest to researchers in medicinal chemistry and materials science. Their utility stems from the two bromine atoms, which can be selectively functionalized to introduce a variety of substituents, enabling the synthesis of diverse and complex molecular architectures. The ability to control which bromine atom reacts is paramount for efficient and targeted synthesis. This guide provides a detailed overview of the principles and protocols for the selective functionalization of the C2 and C5 positions of 2,5-dibromo benzamides, leveraging well-established palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies.

I. Principles of Regioselectivity

The selective functionalization of one bromine atom over the other in 2,5-dibromo benzamides is governed by a combination of electronic and steric factors. The inherent properties of the benzamide scaffold and the chosen reaction conditions dictate the site of reactivity.

The benzamide functional group is an electron-withdrawing group (EWG) which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation is due to the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance delocalization of the ring's pi-electrons into the carbonyl group. Consequently, the carbon atoms of the aromatic ring are rendered more electron-deficient.

In the context of palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[3][4] The rate of this step is influenced by the electronic and steric environment of the C-Br bond.

  • Electronic Effects: The C5-Br bond is generally more reactive in standard cross-coupling reactions. This is because it is further away from the deactivating benzamide group, making the carbon atom at this position slightly less electron-deficient compared to the C2 position.

  • Steric Effects: The C2-Br bond is situated ortho to the benzamide group, which presents a significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, further favoring reaction at the less hindered C5 position.

Conversely, the amide group can act as a powerful directing group in ortho-lithiation reactions. The ability of the lithium reagent to coordinate with the carbonyl oxygen and the amide proton (in secondary amides) or the nitrogen lone pair (in tertiary amides) positions the deprotonation to occur at the adjacent C6 position. However, for the purpose of functionalizing the C2 position in a 2,5-dibromo benzamide, a directed ortho-metalation strategy would target the C-Br bond at this position.

II. Selective Functionalization at the C5 Position

The C5 position of 2,5-dibromo benzamides is generally more susceptible to functionalization via palladium-catalyzed cross-coupling reactions due to the aforementioned electronic and steric factors. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C5 position.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5]

Workflow for Selective C5 Suzuki-Miyaura Coupling

sub 2,5-Dibromo Benzamide reagents Arylboronic Acid, Pd(PPh3)4, Base (K3PO4) sub->reagents 1.1 eq conditions Solvent (1,4-Dioxane), Inert Atmosphere, 90°C reagents->conditions Stir product 5-Aryl-2-bromo Benzamide conditions->product 12 h

Caption: Workflow for selective C5 Suzuki-Miyaura coupling.

Protocol: Selective Mon-arylatiion of 2,5-Dibromo Benzamide

  • To a Schlenk flask under an argon atmosphere, add 2,5-dibromo benzamide (1.0 mmol), arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

  • Add 1,4-dioxane (5 mL) and water (0.5 mL).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-bromo benzamide.

Table 1: Representative Conditions for Selective C5 Suzuki-Miyaura Coupling

EntryArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O10010~80
33-Tolylboronic acidCs₂CO₃DME/H₂O8514~88
B. Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7]

Protocol: Selective Mono-alkynylation of 2,5-Dibromo Benzamide

  • To a Schlenk flask under an argon atmosphere, add 2,5-dibromo benzamide (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%).

  • Add anhydrous triethylamine (TEA, 5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 5-alkynyl-2-bromo benzamide.

C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9]

Protocol: Selective Mono-amination of 2,5-Dibromo Benzamide

  • To a Schlenk flask under an argon atmosphere, add 2,5-dibromo benzamide (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 5-amino-2-bromo benzamide.

III. Selective Functionalization at the C2 Position

Functionalization at the sterically hindered C2 position typically requires a different approach that can overcome the steric hindrance and the deactivating effect of the adjacent amide group. Directed ortho-metalation (DoM) is a powerful strategy for this purpose.[10]

Directed ortho-Metalation and Subsequent Functionalization

In this strategy, a strong base, typically an organolithium reagent, is used to deprotonate the C6 position, which is ortho to the directing amide group. However, in the case of 2,5-dibromo benzamide, a lithium-halogen exchange at the more accessible C2-Br bond can be achieved, followed by trapping with an electrophile.

Workflow for Selective C2 Functionalization via Lithium-Halogen Exchange

sub 2,5-Dibromo Benzamide reagents n-BuLi or t-BuLi, Anhydrous THF, -78°C sub->reagents 1.1 eq intermediate 2-Lithio-5-bromo Benzamide reagents->intermediate 1 h electrophile Electrophile (E+) intermediate->electrophile Add product 2-Substituted-5-bromo Benzamide electrophile->product Quench

Caption: Workflow for selective C2 functionalization.

Protocol: Selective C2 Functionalization via Lithium-Halogen Exchange

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromo benzamide (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

  • Add the desired electrophile (1.2 mmol, e.g., an aldehyde, ketone, or alkyl halide) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the 2-substituted-5-bromo benzamide.

Table 2: Electrophiles for Trapping the ortho-Lithiated Intermediate

EntryElectrophileResulting C2-Substituent
1Benzaldehyde-CH(OH)Ph
2Acetone-C(OH)(CH₃)₂
3Methyl iodide-CH₃
4Iodine (I₂)-I (followed by further coupling)

IV. Conclusion

The selective functionalization of 2,5-dibromo benzamides is a powerful tool for the synthesis of complex organic molecules. By understanding the principles of regioselectivity, researchers can strategically choose the appropriate reaction conditions to target either the C5 or C2 position. Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the more reactive C5 position, while directed ortho-metalation provides a reliable route to functionalize the sterically hindered C2 position. The protocols provided in this guide offer a solid foundation for the development of novel compounds for applications in drug discovery and materials science.

References

  • Ahmad, R., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2829. [Link]

  • Bachir, A., et al. (2022). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5674-5677. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reaction Optimization Center: Grignard Addition to Hindered Weinreb Amides

Status: Operational Ticket ID: OPT-WNRB-004 Assigned Specialist: Senior Application Scientist Module 1: Critical Mechanism Analysis Before attempting to troubleshoot, it is vital to understand why the reaction fails. The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-WNRB-004 Assigned Specialist: Senior Application Scientist

Module 1: Critical Mechanism Analysis

Before attempting to troubleshoot, it is vital to understand why the reaction fails. The Weinreb amide (N-methoxy-N-methylamide) is designed to form a stable 5-membered chelate intermediate, preventing over-addition. However, in sterically hindered systems, two primary failure modes dominate:

  • Kinetic Inhibition (Aggregation): Standard Grignard reagents (

    
    ) exist as large aggregates (dimers/oligomers) in solution (Schlenk equilibrium). These bulky aggregates cannot penetrate the steric shield of a hindered amide.
    
  • Competitive Side Reactions: When nucleophilic attack is slowed by sterics, faster side reactions—specifically Enolization (proton abstraction) and Reduction (hydride transfer)—take over.

Visualizing the Steric Conflict

The following diagram illustrates the competition between the desired chelation and the steric barriers.

WeinrebMechanism Amide Hindered Weinreb Amide (Bulky R-Group) Intermediate Stable Chelate Intermediate Amide->Intermediate Mg Coordination SideProduct Side Products (Enol/Reduced Alcohol) Amide->SideProduct Beta-Hydride Elimination or Alpha-Deprotonation Grignard Grignard Aggregate (R-MgX)n Grignard->Amide High Steric Repulsion (Slow Kinetics) Turbo Turbo Grignard (Monomeric R-MgX-LiCl) Turbo->Amide Rapid Attack (Disaggregated) Ketone Target Ketone Intermediate->Ketone Acid Hydrolysis

Figure 1: Mechanistic pathway showing how disaggregation (Turbo Grignard) overcomes the steric barrier that leads to side reactions.

Module 2: Troubleshooting Guide

Identify your specific failure mode below to find the corresponding solution.

Scenario A: No Conversion (Starting Material Recovered)

Diagnosis: The Grignard reagent is too aggregated to access the carbonyl carbon, or it is acting as a base rather than a nucleophile (enolization).

  • Root Cause 1 (Aggregation): In solvents like Et₂O or Toluene, Grignards form tight clusters.

  • Root Cause 2 (Enolization): If your substrate has

    
    -protons, the Grignard may simply deprotonate the position alpha to the carbonyl. Upon workup, this reprotonates, returning starting material.
    
  • Action Plan:

    • Switch to THF: THF coordinates magnesium better than ether, breaking up some aggregates.

    • Add Anhydrous LiCl (The "Turbo" Fix): Addition of LiCl (1.0 equiv relative to Grignard) breaks the aggregates into reactive monomers (

      
      ). This is the single most effective fix for steric hindrance.
      
    • Deuterium Quench Test: To confirm enolization, quench a small aliquot with

      
      . If you recover deuterated starting material, enolization is your problem. Solution: Use the 
      
      
      
      protocol (Module 3).
Scenario B: Formation of Reduced Alcohol (Hydroxyl Impurity)

Diagnosis: Beta-hydride elimination.

  • Root Cause: If you are using a Grignard with beta-hydrogens (e.g., Isopropyl, Cyclohexyl, Isobutyl) and the approach is hindered, the Grignard acts as a reducing agent (similar to MPV reduction) rather than a nucleophile.

  • Action Plan:

    • Lower Temperature: Reduction has a higher activation energy than addition. Cool to -78°C or -40°C.

    • Switch Reagent: If possible, use the corresponding Organolithium (

      
      ), which lacks the beta-hydride elimination pathway common to magnesium species.
      
    • Additives: Use the

      
       complex.[1][2] Lanthanum increases the electrophilicity of the carbonyl, favoring addition over reduction.
      
Scenario C: Low Yield with "Sluggish" Reaction

Diagnosis: Incomplete conversion due to equilibrium stalling or poor solubility.

  • Action Plan:

    • Concentration: Run the reaction at high concentration (1.0 M) to drive kinetics.

    • Heat: Contrary to standard wisdom, hindered Weinreb additions often require heating to reflux (THF, 66°C) after the initial addition to force the reaction to completion. The Weinreb intermediate is thermally stable.[3]

Module 3: Advanced Protocol – The Lanthanide Boost

For the most stubborn substrates, the Knochel


 method  is the gold standard. The Lanthanum salt acts as a Lewis acid to activate the carbonyl, while the Lithium salt breaks up the Grignard aggregates.
Protocol: Mediated Addition

Reagents:

  • 
     (0.6 M in THF) – Commercially available or prepared in-house.
    
  • Grignard Reagent (

    
    )[4]
    
  • Hindered Weinreb Amide

Step-by-Step Workflow:

  • Drying (Critical): Flame-dry a flask under Argon. Moisture kills the Lanthanum catalyst immediately.

  • Activation: Add the Weinreb amide (1.0 equiv) to the flask and dissolve in anhydrous THF.

  • Complexation: Add

    
     solution (1.0 equiv). Stir at Room Temperature for 30–60 minutes.
    
    • Why? This forms a pre-complex with the amide oxygen, activating it for attack.

  • Addition: Cool the mixture to 0°C (or -20°C for extremely hindered/reducible substrates). Dropwise add the Grignard reagent (1.2 – 1.5 equiv).

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.

    • Note: If conversion is slow, this system tolerates heating to 40–50°C better than naked Grignards.

  • Quench: Quench with Sat.

    
     (aq) mixed with 10% HCl to ensure the Lanthanum salts are solubilized in the aqueous layer.
    
Comparative Data: Standard vs. Optimized Conditions
Substrate TypeStandard Conditions (THF, 0°C)Optimized Conditions (

)
Primary Improvement Mechanism
Bulky Alkyl (e.g., t-Butyl)< 30% Yield (No Reaction)85-92% Yield Disaggregation of Grignard
Enolizable (

-H present)
40% Yield (Start Mat. Recovery)> 90% Yield Lewis Acid Activation (

) outcompetes basicity
Reducible (e.g., using iPrMgBr)50% Yield (Alcohol byproduct)88% Yield Preferential Nucleophilic Attack

Module 4: Decision Logic & FAQs

Use this logic tree to determine your next experiment.

OptimizationLogic Start Reaction Failed/Low Yield CheckSM Is Starting Material Recovered? Start->CheckSM CheckProd Is Byproduct Formed? CheckSM->CheckProd No (Consumed) Steric Issue: Steric Bulk Sol: Add LiCl (Turbo) + Heat CheckSM->Steric Yes (Unreacted) Enolization Issue: Enolization Sol: Add LaCl3·2LiCl CheckProd->Enolization Clean SM returned (after D2O test) Reduction Issue: Reduction Sol: Switch to R-Li or LaCl3 CheckProd->Reduction Alcohol Found

Figure 2: Decision matrix for optimizing Grignard addition.

Frequently Asked Questions

Q: Can I use MeTHF instead of THF? A: Yes, and often you should. 2-Methyl-THF (MeTHF) has a higher boiling point, allowing for higher temperature reactions without pressurization, and it often provides better solubility for the magnesium salts, further aiding disaggregation.

Q: My Grignard is old. Does that matter? A: Absolutely. Titer your Grignard immediately before use (e.g., using salicylaldehyde phenylhydrazone or No-D NMR method). Old Grignards accumulate alkoxides, which can act as bases and promote enolization rather than addition.

Q: Why not just use the Organolithium (


) every time? 
A:  While 

is less bulky and more reactive, it is also more basic and less chemoselective. It attacks other functional groups (esters, nitriles, halides) that the Weinreb amide/Grignard system would typically tolerate. Grignards are preferred for their functional group compatibility, provided you can overcome the steric hurdle.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[5] Angewandte Chemie International Edition, 2004 , 43, 3333–3336.[5]

  • Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3[1][2]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds."[2][6] Angewandte Chemie International Edition, 2006 , 45, 497–500.[1][2]

  • Krasovskiy, A.; Knochel, P. "LiCl-mediated preparation of functionalized benzylic magnesium reagents and their application in organic synthesis." Synthesis, 2006, 5, 890–891.
  • Collum, D. B., et al. "Lithium Chloride-Catalyzed Grignard Reactions: Aggregation and Mechanism." Journal of the American Chemical Society, 2012 , 134, 11350.

Sources

Optimization

Preventing over-addition in 2,5-Dibromo-N-methoxy-N-methylbenzamide reactions

Topic: Preventing Over-Addition in 2,5-Dibromo-N-methoxy-N-methylbenzamide Reactions Executive Summary This guide addresses the specific challenge of preventing over-addition (tertiary alcohol formation) during the react...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Addition in 2,5-Dibromo-N-methoxy-N-methylbenzamide Reactions

Executive Summary

This guide addresses the specific challenge of preventing over-addition (tertiary alcohol formation) during the reaction of 2,5-Dibromo-N-methoxy-N-methylbenzamide with organometallic reagents.

The "Weinreb Advantage" relies on the formation of a stable five-membered chelate intermediate that prevents the expulsion of the leaving group until acidic workup. However, the electron-deficient nature of the 2,5-dibromo aryl ring significantly increases the electrophilicity of the carbonyl carbon. This can accelerate reaction kinetics and, if not managed, destabilize the transition state, leading to premature collapse and subsequent over-addition.

Part 1: The Mechanistic Control (The "Why")

To prevent over-addition, one must understand the competition between Chelate Stability and Tetrahedral Collapse .

  • The Ideal Pathway: The nucleophile (R-M) attacks the carbonyl. The metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a rigid, stable 5-membered ring (the tetrahedral intermediate).[1][2] This intermediate is stable in the reaction pot. It does not collapse to a ketone until you add acid after the reaction is done.

  • The Failure Mode (Over-addition): If the reaction temperature is too high, or the Lewis acidity of the metal is insufficient, the chelate breaks down during the reaction. The Weinreb amine leaves, generating a ketone in situ.[3] Because ketones are more reactive than amides, the remaining organometallic reagent immediately attacks the ketone, forming the unwanted tertiary alcohol.

Visualization: The Chelate Checkpoint

The following diagram illustrates the critical divergence point between success (Ketone) and failure (Alcohol).

WeinrebMechanism Start 2,5-Dibromo- Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack (T < 0°C) Reagent Nucleophile (R-MgX or R-Li) Reagent->Intermediate Collapse Premature Collapse (In-situ Ketone) Intermediate->Collapse ERROR: High Temp or Low Lewis Acidity Quench Acidic Hydrolysis (Workup) Intermediate->Quench Standard Path (Stable Chelate) OverAdd Over-Addition (Tertiary Alcohol) Collapse->OverAdd 2nd Eq. Nucleophile Product Target Ketone Quench->Product Release Product

Figure 1: The stability of the tetrahedral chelate determines the product outcome. Premature collapse leads to over-addition.

Part 2: Troubleshooting Guide (FAQs)
Q1: I am consistently seeing ~15-20% tertiary alcohol in my crude LCMS. How do I stop this?

Diagnosis: The tetrahedral intermediate is collapsing before the quench. Corrective Actions:

  • Temperature Control: The 2,5-dibromo substitution makes the ring electron-poor, potentially destabilizing the chelate. Ensure your reaction temperature is -20°C to 0°C during addition. Do not reflux unless absolutely necessary.

  • The "Inverse Quench" (Critical): Do not add water/acid to the reaction flask. This creates local hot spots and pH gradients where the ketone forms while excess reagent is still floating nearby.

    • Protocol: Pour the cold reaction mixture into a vigorously stirring solution of dilute HCl or NH₄Cl at 0°C. This destroys the excess reagent simultaneously with the hydrolysis of the intermediate.

Q2: I switched from Grignard (RMgBr) to Organolithium (RLi) and now I see a complex mixture of byproducts. Is this over-addition?

Diagnosis: Likely Lithium-Halogen Exchange , not over-addition.[4] Explanation: Organolithiums (like n-BuLi) are notorious for swapping with aryl bromides.[5] Instead of attacking the amide, the Lithium swaps with one of your Bromines on the 2,5-dibromo ring. Corrective Actions:

  • Stick to Grignards: Magnesium does not undergo halogen exchange as readily as Lithium at standard temperatures.

  • Transmetallation: If you must use an organolithium species, pre-mix it with anhydrous MgBr₂ or ZnCl₂ to form the less aggressive organomagnesium or organozinc species in situ before adding your Weinreb amide.

Q3: My reaction stalls. I have starting material left, but adding more reagent causes over-addition.

Diagnosis: Reagent degradation or moisture contamination. Corrective Actions:

  • Titrate your Reagent: Commercial Grignards degrade. If you think you are adding 1.1 equivalents but are actually adding 0.8, the reaction won't finish. Adding a massive excess later (e.g., 3.0 equiv) overwhelms the chelate's stability window.

  • Stoichiometry Rule: Use 1.2 to 1.5 equivalents of nucleophile. This is the "Goldilocks" zone—enough to drive conversion, but low enough to minimize the statistical probability of a second attack if a small amount of chelate leaks.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2,5-dibromophenyl)ethan-1-one (Example Ketone) Substrate: 2,5-Dibromo-N-methoxy-N-methylbenzamide

Reagents & Setup
ComponentEquivalentsRoleNotes
Weinreb Amide 1.0SubstrateDried under high vacuum for 1h
R-MgBr (Grignard) 1.3NucleophileTitrate before use
THF (Anhydrous) [0.2 M]SolventMust be <50 ppm H₂O
HCl (1M) or NH₄Cl ExcessQuenchCold (0°C)
Step-by-Step Workflow
  • Preparation: Dissolve 2,5-Dibromo-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -10°C (ice/salt bath).

    • Note: For this specific electron-deficient substrate, -10°C is safer than 0°C to prevent side reactions, but -78°C is usually unnecessary for Grignards.

  • Addition: Add the Grignard reagent (1.3 eq) dropwise over 20–30 minutes.

    • Observation: Monitor internal temperature; do not allow it to spike above 0°C.

  • Incubation: Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.

    • Checkpoint: You should see the disappearance of Amide. You will NOT see the Ketone yet (it is trapped as the chelate).

  • The Inverse Quench (Crucial Step):

    • Prepare a separate flask with 1M HCl (or sat. NH₄Cl) and cool it to 0°C.

    • Cannulate or pour the reaction mixture slowly into the acidic solution with vigorous stirring.

  • Workup: Extract with EtOAc or DCM, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LCMS/NMR Result1 Tertiary Alcohol Present? Start->Result1 Result2 Complex/De-brominated Mix? Start->Result2 Result3 Unreacted Amide? Start->Result3 Action1 CAUSE: Chelate Collapse FIX: Lower Temp & Inverse Quench Result1->Action1 Yes Action2 CAUSE: Li-Hal Exchange FIX: Switch to Grignard (Mg) Result2->Action2 Yes Action3 CAUSE: Dead Reagent FIX: Titrate Reagent & Dry Solvents Result3->Action3 Yes

Figure 2: Diagnostic flowchart for reaction outcomes.

References
  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Chemistry Steps. (2024). "Converting Weinreb Amides to Ketones: Mechanism and Selectivity". Chemistry Steps.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Variations". Organic Chemistry Portal.

  • Bailey, W. F.; Patricia, J. J. (1988).[4] "The Mechanism of Lithium-Halogen Exchange". Journal of Organometallic Chemistry, 352, 1. (Context for Li-Hal exchange risks).

Sources

Troubleshooting

Troubleshooting low conversion in DIBAL-H reduction of dibromo amides

Technical Support Center: DIBAL-H Reduction of Dibromo Amides Status: Active Ticket ID: DIBAL-Br2-Red-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DIBAL-H Reduction of Dibromo Amides

Status: Active Ticket ID: DIBAL-Br2-Red-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low conversion in the reduction of dibromo amides using Diisobutylaluminum hydride (DIBAL-H). This transformation is mechanistically distinct from standard ester reductions due to the stability of the hemiaminal intermediate and the electronic influence of the bromine substituents.

Low conversion in this specific context usually stems from three root causes:

  • Reagent Degradation: DIBAL-H is highly sensitive; nominal molarity often differs from effective hydride content.

  • The "Dibromo" Electronic Trap: Electron-withdrawing bromines increase carbonyl electrophilicity but can also acidify

    
    -protons, leading to enolization (proton abstraction) rather than reduction.
    
  • Workup Entrapment: The product forms a stable aluminum chelate that does not hydrolyze under standard conditions, mimicking "low conversion" in crude NMR.

Module 1: Reagent Integrity (The "Hidden" Variable)

Diagnosis: If you added 1.1 equivalents based on the bottle label and see 50% conversion, you likely added 0.5 equivalents of active hydride. DIBAL-H degrades over time to aluminoxanes which are inactive for hydride transfer but still Lewis acidic.

Protocol: No-D NMR Titration of DIBAL-H Standard colorimetric titrations (e.g., Iodine) are often subjective. Use this self-validating NMR method.

Materials:

  • 
    -Anisaldehyde (Standard, high purity)
    
  • Dry THF

  • Acetic acid (Quench)

  • NMR Tube (No deuterated solvent required for the reaction step)

Workflow:

  • Weigh ~2.5 mmol of

    
    -anisaldehyde into a vial; dissolve in 3 mL dry THF.
    
  • Cool to 0°C under

    
    .
    
  • Add exactly 1.00 mL of your DIBAL-H solution dropwise.

  • Stir for 5 minutes.

  • Quench with excess acetic acid (destroys remaining hydride).

  • Transfer an aliquot to an NMR tube.

  • Analysis: Integrate the aldehyde proton (

    
     9.8 ppm) vs. the benzylic alcohol product protons (
    
    
    
    4.6 ppm).
  • Calculation:

    
    
    

Module 2: The "Dibromo" Factor (Mechanistic Troubleshooting)

The Core Issue: Dibromo amides present a unique conflict. The electron-withdrawing nature of Br makes the carbonyl more susceptible to nucleophilic attack, but steric bulk and competing acidity can derail the reaction.

Scenario A: -Dibromo Amides (The Enolization Trap)

If your bromines are on the carbon adjacent to the carbonyl (e.g., 2,2-dibromoacetamide):

  • Mechanism of Failure: The

    
    -protons are highly acidic. DIBAL-H acts as a base , not a nucleophile. It deprotonates the 
    
    
    
    -carbon, forming an aluminum enolate. This enolate is stable at -78°C and reverts to starting material upon aqueous quench.
  • Solution:

    • Switch Reagent: DIBAL-H is likely unsuitable. Use a non-basic hydride source like Super-Hydride (LiEt3BH) (though risk of debromination exists) or Borane-THF (BH3·THF) which coordinates to the nitrogen first.

    • Inverse Addition: Add the amide to an excess of DIBAL-H at -78°C to favor kinetic reduction over thermodynamic enolization.

Scenario B: Aromatic Dibromo Amides (Steric/Electronic Stability)

If the bromines are on the aromatic ring (e.g., 3,5-dibromo-N-methoxy-N-methylbenzamide):

  • Mechanism of Failure: The tetrahedral hemiaminal intermediate is stabilized by the electron-withdrawing bromines. It becomes too stable. If the quench is not acidic enough, the aluminum complex remains intact and partitions into the aqueous layer or stays as an emulsion in the organic layer.

  • Solution: See Module 3 (Workup).

Module 3: Workup & Isolation (The "Emulsion" Killer)

The Problem: Aluminum salts form gelatinous precipitates (


) that trap organic products. In dibromo systems, the aluminum is often tightly chelated to the electron-poor product.

Comparison of Quench Methods:

MethodReagentBest ForDrawback
Fieser

, 15% NaOH,

Large scale, granular pptHigh Risk: NaOH can hydrolyze dibromo-products or cause dehydrohalogenation.
Acidic 1M HCl /

Robust hydrolysis of iminesHigh Risk: Acid-catalyzed hydrolysis of the amide bond itself if too strong.
Rochelle's Salt Na-K Tartrate (Sat.)Standard for DIBAL Slow (requires vigorous stirring for 1-12h).

Recommended Protocol: The "Active" Rochelle Quench

  • Dilute reaction mixture at -78°C with

    
     (creates a two-phase system that helps separation).
    
  • Add excess Methanol slowly (destroy excess hydride).[1]

  • Add Saturated Aqueous Rochelle's Salt (Volume = 3x Reaction Volume).

  • CRITICAL STEP: Warm to Room Temperature and stir vigorously until two clear layers appear.

    • Troubleshooting: If layers don't clear after 2 hours, add 10% volume of

      
      . The density change often breaks the emulsion.
      

Module 4: Visualization & Logic Flow

Figure 1: Troubleshooting Decision Tree

DIBAL_Troubleshoot Start Low Conversion Observed CheckReagent 1. Titrate DIBAL-H (No-D NMR) Start->CheckReagent ReagentBad Molarity < Label CheckReagent->ReagentBad Low Titer ReagentGood Molarity OK CheckReagent->ReagentGood Titer OK CheckSubstrate 2. Check Substrate Structure ReagentGood->CheckSubstrate AlphaBromo Alpha-Bromo Amide? CheckSubstrate->AlphaBromo ArylBromo Aryl/Remote Bromo AlphaBromo->ArylBromo No Enolization FAILURE MODE: Hydride acts as Base (Enolization) AlphaBromo->Enolization Yes CheckWorkup 3. Workup Protocol ArylBromo->CheckWorkup SwitchReagent Switch to BH3-THF or Inverse Addition Enolization->SwitchReagent Emulsion Gelatinous/Cloudy? CheckWorkup->Emulsion Rochelle Use Rochelle's Salt Stir >2 hrs Emulsion->Rochelle

Caption: Diagnostic logic flow for isolating the cause of low conversion in halogenated amide reductions.

Figure 2: The "Stable Intermediate" Trap

Mechanism Amide Dibromo Amide Complex Tetrahedral Intermediate Amide->Complex -78°C Nucleophilic Attack DIBAL DIBAL-H DIBAL->Complex Trapped TRAPPED Aluminum Chelate Complex->Trapped Electron Withdrawing Br Stabilizes Al-O bond Trapped->Complex Weak Acid Quench (Reversible) Product Aldehyde/Amine Trapped->Product Rochelle's Salt (Ligand Exchange)

Caption: Mechanistic pathway showing how electron-withdrawing groups stabilize the aluminum intermediate, requiring aggressive ligand exchange (Rochelle's) to release the product.[1][2][3][4][5]

References

  • Hoye, T. R., et al. (2004).[6] "Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents by No-D NMR Spectroscopy." Organic Letters, 6(6), 953–956.[6]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Organic Chemistry Portal. "DIBAL-H: Diisobutylaluminium hydride."[7][8] (General reactivity profiles and chemoselectivity data).

  • BenchChem Technical Guides. "The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction."

Sources

Optimization

Technical Support Center: Optimizing Lithiation of 2,5-Dibromo-N-methoxy-N-methylbenzamide

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of complex aromatic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of complex aromatic systems. We will explore the nuanced challenge of optimizing the lithiation temperature for 2,5-Dibromo-N-methoxy-N-methylbenzamide, a substrate with multiple reactive pathways. Our focus will be on providing actionable insights and troubleshooting strategies to ensure regioselective success in your experiments.

Section 1: Fundamental Principles & Key Considerations

This section addresses the foundational questions regarding the lithiation of this specific substrate. Understanding the underlying chemical principles is paramount to effective troubleshooting and optimization.

Q1: What are the competing reaction pathways when lithiating 2,5-Dibromo-N-methoxy-N-methylbenzamide, and how does temperature influence the outcome?

A1: The substrate 2,5-Dibromo-N-methoxy-N-methylbenzamide presents two primary, competing pathways for lithiation: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange .

  • Directed ortho-Metalation (DoM): The N-methoxy-N-methylamide (Weinreb amide) group is a powerful Directed Metalation Group (DMG).[1][2] It coordinates to the Lewis acidic lithium reagent, directing the base to deprotonate the sterically accessible ortho-proton at the C6 position. This is typically a thermodynamically driven process.

  • Lithium-Halogen Exchange: The carbon-bromine bonds are susceptible to exchange with organolithium reagents, particularly alkyllithiums like n-BuLi. This reaction is often extremely fast, even at cryogenic temperatures, and is considered a kinetically favored process for aryl bromides.[3][4]

Temperature is a critical lever to control the selectivity between these pathways. Organolithium reactions are highly sensitive to thermal conditions; low temperatures (e.g., -78 °C) are crucial for maintaining the stability of the generated organolithium intermediates and preventing side reactions.[5][6] While Li-Br exchange is rapid at low temperatures, subtle variations in temperature, solvent, and base can be used to favor one pathway over the other.

SM 2,5-Dibromo-N-methoxy- N-methylbenzamide DoM_Product C6-Lithiated Species (DoM Product) SM->DoM_Product LDA, THF (Deprotonation) LiBr_Product C2 or C5-Lithiated Species (Li-Br Exchange Product) SM->LiBr_Product n-BuLi, THF (Halogen Exchange) Start Low Yield or No Reaction Q1 Was the lithiating reagent titrated? Start->Q1 Sol1 Titrate reagent before use. Q1->Sol1 NO Q2 Was the system rigorously dry and inert? Q1->Q2 YES A1_Yes YES A1_No NO Sol2 Flame-dry glassware. Use anhydrous solvents. Ensure positive inert gas flow. Q2->Sol2 NO Q3 Was the temperature maintained at -78 °C? Q2->Q3 YES A2_Yes YES A2_No NO Sol3 Ensure consistent cooling. Monitor bath temperature. Q3->Sol3 NO End Re-evaluate substrate purity and electrophile reactivity. Q3->End YES A3_Yes YES A3_No NO

Caption: Troubleshooting workflow for low-yield lithiation reactions.

Q4: My analysis shows significant debromination but no incorporation of my electrophile. What is causing this?

A4: This result strongly indicates that the lithiated intermediate is successfully formed but is being quenched by an adventitious proton source before it can react with your intended electrophile.

  • Proton Source During Reaction: The most likely culprit is residual moisture or other protic impurities in the reaction flask or in the electrophile solution. [7]Re-verify the dryness of all solvents and reagents.

  • Proton Source During Workup: If the lithiated species is stable at low temperatures but decomposes upon warming before the electrophile can react, it may be quenched during the aqueous workup. Ensure the electrophile is added at -78 °C and allowed to react sufficiently, sometimes with gradual warming, before quenching the entire reaction.

  • TLC Artifacts: Be cautious when interpreting in-process TLC results. Spotting the reactive aryllithium intermediate directly onto a silica gel plate (a protic surface) will instantly quench it, showing a spot corresponding to the debrominated/deprotonated starting material, which may not accurately reflect the bulk solution. [7]

Q5: I have a mixture of products, including the desired ortho-functionalized compound and isomers resulting from functionalization at the C2 or C5 positions. How can I improve selectivity?

A5: A lack of regioselectivity points to a competition between DoM and Lithium-Halogen Exchange. To favor the desired C6-ortho-lithiated product, consider the following optimizations:

ParameterRecommendation to Favor ortho-Metalation (DoM)Rationale
Lithiating Agent Use LDA or another lithium amide base (e.g., LiTMP).Minimizes the rate of the competing Li-Br exchange reaction. [6]
Temperature Maintain a strict -78 °C .At this temperature, the coordination of LDA to the Weinreb amide DMG is more effective, and the system is under better kinetic control, favoring a single pathway. Raising the temperature may increase the rate of side reactions or decomposition. [8]
Solvent THF is generally the preferred solvent.THF is a polar aprotic solvent that effectively solvates the lithium cation and can help deaggregate the organolithium reagent, promoting the desired reactivity. [3]
Addition Rate Add the lithiating agent slowly (dropwise) .This helps to control the local temperature and concentration, preventing uncontrolled side reactions and improving selectivity.

Section 3: Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for LDA-Mediated ortho-Lithiation and Electrophilic Quench

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere. [9][10]Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of inert gas. [11]2. Reagent Preparation: In the reaction flask, dissolve 2,5-Dibromo-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Generation/Addition: In a separate flask, prepare a fresh solution of LDA by adding n-BuLi (1.05 equiv, titrated) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Alternatively, use a high-quality commercial solution of LDA. Slowly add the LDA solution (1.1 equiv) dropwise to the substrate solution, ensuring the internal temperature does not rise above -75 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add the desired electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C. [4]7. Reaction Completion: Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature overnight.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In-Process Reaction Monitoring via Deuterium Quench

To confirm the position and efficiency of lithiation, a deuterium quench is an invaluable tool.

  • After the lithiation step (Protocol 1, Step 5) is complete, use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench this aliquot in a separate vial containing deuterated methanol (MeOD) or heavy water (D₂O) at -78 °C.

  • Perform a mini-workup on the quenched aliquot.

  • Analyze the crude material by ¹H NMR, ¹³C NMR, and LC-MS. The absence of the C6-H proton signal in the ¹H NMR spectrum and the presence of a new parent ion peak (M+1) in the mass spectrum corresponding to the deuterated product confirms successful and regioselective ortho-lithiation.

References

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • MDPI. (2023). Selecting the Degree of Partial Lithiation for Preventing Fracture in Si Micoparticles. [Link]

  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • ARKIVOC. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • ACS Publications. (2009). Optimization of Organolithium Reactions. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]

  • RSC Publishing. (n.d.). The low/room-temperature forms of the lithiated salt of 3,6-dihydroxy-2,5-dimethoxy-p-benzoquinone: a combined experimental and dispersion-corrected density functional study. [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • RSC Publishing. (2015). Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous fl.... [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • ACS Publications. (2013). Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Forschungszentrum Jülich. (2019). Chromatographic Techniques in the Research Area of Lithium Ion Batteries: Current State-of-the-Art. [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • LCGC International. (2020). Analytical Tools for Enabling Process Analytical Technology: HPLC and Quantitative Polymerase Chain Reaction. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • National Institutes of Health. (n.d.). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. [Link]

  • ResearchGate. (n.d.). Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • ACS Publications. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • National Institutes of Health. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. [Link]

  • Bridgewater College. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). [Link]

  • Phenomenex. (2025). HPLC Testing Procedure. [Link]

  • CABB Chemicals. (2021). Lithiation | Reactions | Commercial. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude Reaction Mixtures Containing Weinreb Amides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted Weinreb amides from crude reaction mixtures. The following sections are designed to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification processes.

Introduction: The Challenge of the Unreacted Weinreb Amide

The Weinreb amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, prized for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[3] However, incomplete reactions can leave residual Weinreb amide in the crude mixture, posing a purification challenge due to its polarity and stability, which can sometimes be similar to the desired ketone or aldehyde product. This guide will explore various strategies to address this common issue.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt by flash chromatography is failing to separate my desired ketone from the unreacted Weinreb amide. What am I doing wrong?

This is a common issue, as Weinreb amides and their corresponding ketone products can have very similar polarities. Here are several factors to consider and troubleshoot:

  • Solvent System Optimization: A standard ethyl acetate/hexane solvent system may not provide sufficient resolution. You may need to introduce a more polar or a less polar co-solvent to improve separation. Consider adding a small percentage of a more polar solvent like isopropanol or a less polar one like dichloromethane (DCM) to your eluent system.

  • TLC Analysis: Careful analysis of your reaction mixture by Thin Layer Chromatography (TLC) is crucial. Use a potassium permanganate (KMnO₄) stain, as it is particularly effective for visualizing Weinreb amides, which will appear as yellow-brown spots.[4][5] This will help you to accurately assess the separation of your product and the unreacted amide in different solvent systems before committing to a column.

  • Column Loading and Dimensions: Overloading the column can lead to poor separation. Ensure you are using an appropriate amount of silica gel relative to your crude material (typically a 50:1 to 100:1 ratio by weight). A longer, narrower column will generally provide better resolution than a short, wide one.

Q2: I'm experiencing persistent emulsions during the aqueous workup of my reaction. How can I resolve this?

Emulsions are a frequent problem, especially in reactions that have been quenched with aqueous acid.[6] They are often caused by the presence of fine solid particulates or compounds that act as surfactants. Here are some effective strategies:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. Brine increases the ionic strength and density of the aqueous phase, which can force the separation of the organic and aqueous layers.

  • Filtration: If you suspect that fine solids are causing the emulsion, you can filter the entire biphasic mixture through a pad of Celite® or glass wool. The filtrate can then be returned to the separatory funnel for layer separation.

  • Solvent Swapping: If you used a chlorinated solvent like DCM, which is denser than water, adding a less dense solvent like diethyl ether can sometimes help to break the emulsion.

Q3: Can I use an acid or base wash to remove the unreacted Weinreb amide?

While amides are generally considered neutral, they do possess a lone pair of electrons on the nitrogen atom and can be protonated under strongly acidic conditions. However, the pKa of the conjugate acid of a typical amide is very low (around 0), making it a very weak base.[7] Therefore, a simple wash with 1N HCl is unlikely to be effective in protonating and extracting the Weinreb amide into the aqueous phase.

Conversely, amides are very weak acids, with a pKa of the N-H proton around 17.[7] Thus, a wash with a common base like sodium hydroxide will not deprotonate the amide.

Troubleshooting Guide: Strategies for Removing Unreacted Weinreb Amide

This section provides a more detailed, step-by-step approach to tackling the removal of unreacted Weinreb amides.

Strategy 1: Optimized Flash Column Chromatography

This is the most common and often the most effective method. The key to success lies in careful optimization.

Workflow for Chromatographic Separation

Caption: Workflow for Optimized Chromatographic Separation.

Detailed Protocol for Optimized Flash Column Chromatography:

  • TLC Analysis:

    • Spot your crude reaction mixture, your desired product standard (if available), and your Weinreb amide starting material on a TLC plate.

    • Develop the plate in a variety of solvent systems. Start with a standard 20% ethyl acetate in hexanes and gradually increase the polarity.

    • Visualize the plate under UV light (if your compounds are UV active) and then stain with a potassium permanganate solution.[4][5]

    • The ideal solvent system will show a clear separation (a good ΔRf) between your product and the unreacted Weinreb amide.

  • Column Preparation and Elution:

    • Choose a column with appropriate dimensions for the amount of material you need to purify.

    • Pack the column with silica gel using the optimized eluent.

    • Dissolve your crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing your pure product.

Table 1: Example Solvent Systems for Chromatography

Polarity of ProductStarting Solvent SystemModifiers to Try
Non-polar5% Ethyl Acetate in HexanesIncrease Ethyl Acetate percentage slowly.
Moderately Polar20-30% Ethyl Acetate in HexanesAdd 1-2% Isopropanol or Methanol.
Polar50% Ethyl Acetate in HexanesSwitch to a DCM/Methanol gradient.
Strategy 2: Chemical Quenching/Conversion

In some cases, it may be more efficient to chemically convert the unreacted Weinreb amide into a species that is easier to separate.

Workflow for Chemical Conversion

Caption: Workflow for Removal by Chemical Conversion.

Detailed Protocol for Hydrolysis to Carboxylic Acid:

This method is particularly useful if your desired product is stable to basic conditions. The unreacted Weinreb amide can be hydrolyzed to the corresponding carboxylic acid, which can then be easily removed by a basic aqueous wash.

  • Reaction Quench: After your primary reaction is complete, quench any remaining organometallic reagents according to standard procedures.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude residue in a suitable solvent such as THF or methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2 M) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC until the Weinreb amide spot has disappeared.

  • Workup and Extraction:

    • Dilute the reaction mixture with water and an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • The carboxylic acid byproduct will be deprotonated by the base and will be in the aqueous layer as the carboxylate salt.

    • Wash the organic layer several times with a basic solution (e.g., 1 M NaOH) to ensure complete removal of the carboxylate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield your product, now free of the Weinreb amide.

Caution: Ensure your desired product is stable to the hydrolysis conditions. Esters, for example, would also be hydrolyzed under these conditions.

Conclusion

The removal of unreacted Weinreb amide requires a systematic approach. By understanding the chemical properties of the amide and employing optimized purification techniques, you can effectively isolate your desired product. Always begin with a thorough TLC analysis to guide your purification strategy. When standard chromatography is challenging, consider chemical conversion as a viable alternative, provided your target molecule is stable to the required reaction conditions.

References

  • S. M. Weinreb and S. Nahm, "N,O-dimethylhydroxylamine hydrochloride," Tetrahedron Letters, vol. 22, no. 39, pp. 3815-3818, 1981.
  • Wikipedia, "Weinreb ketone synthesis," [Online]. Available: [Link].

  • M. K. Mahgoub, S. Mohammed, and A. Kalo, "Recent Developments in Weinreb Synthesis and Their Applications," Oriental Journal of Chemistry, vol. 35, no. 6, pp. 1611-1626, 2019.
  • J. A. Murphy et al., "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction," Organic Letters, vol. 7, no. 7, pp. 1427-1429, 2005.
  • Organic Syntheses, "A Procedure for the Preparation of N-Methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide," Organic Syntheses, vol. 101, pp. 61-78, 2024.
  • Chemistry LibreTexts, "Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?," [Online]. Available: [Link].

  • Oreate AI Blog, "Understanding the pKa of Amides: A Key to Organic Chemistry," [Online]. Available: [Link].

  • Reddit, "Weinreb amide workup extraction issues," [Online]. Available: [Link].

  • ChemicalDesk.Com, "TLC Stains Preparation," [Online]. Available: [Link].

  • Organic Chemistry Data, "Bordwell pKa Table," [Online]. Available: [Link].

Sources

Optimization

Addressing steric hindrance of ortho-bromo group in nucleophilic attack

To: Research & Development Division From: Halo-Aromatics Technical Support Center (Tier 3 Support) Subject: Ticket #8842: Overcoming Steric Hindrance in Ortho-Bromo Nucleophilic Attacks Welcome to the Technical Support H...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Halo-Aromatics Technical Support Center (Tier 3 Support) Subject: Ticket #8842: Overcoming Steric Hindrance in Ortho-Bromo Nucleophilic Attacks

Welcome to the Technical Support Hub

You are accessing this guide because your reaction has stalled. You are likely attempting to functionalize an aromatic ring where an ortho-bromo group is acting as a steric gatekeeper, blocking the trajectory of your nucleophile or catalyst.

This is a common failure point in drug discovery scaffolds. The Van der Waals radius of Bromine (~1.85 Å) is significant enough to destabilize the transition state of standard nucleophilic attacks.

This guide bypasses standard textbook theory and provides field-proven troubleshooting protocols for two distinct scenarios:

  • Metal-Catalyzed Cross-Coupling: Where the ortho-Br is the handle, but access is blocked by neighbors (or the Br itself blocks neighbors).

  • Classical

    
    :  Where the ortho-Br is a bystander blocking attack at an adjacent site.
    

Module 1: The Cross-Coupling Protocol (Suzuki/Buchwald)

Status: Recommended Primary Workflow Applicability: Forming C-C, C-N, or C-O bonds using the ortho-Br as the electrophile.

The Core Issue: The "Cone Angle" Fallacy

Standard ligands (like


 or dppf) create a coordination sphere that is too crowded. When an ortho-substituent is present, the oxidative addition step (Pd(0) 

Pd(II)) is not necessarily the failure point; rather, the reductive elimination becomes kinetically impossible because the resulting Pd-complex is too sterically jammed to adopt the necessary geometry.
The Solution: Dialkylbiaryl Phosphines & PEPPSI Systems

You must switch to ligands that induce a specific geometry—creating a "reactive pocket" while maintaining a mono-ligated Pd(0) species.

Recommended Systems:

System Catalyst/Ligand Why it Works
Option A (The Specialist) SPhos Pd G4 or XPhos Pd G4 SPhos is structurally designed for ortho-substitution. The methoxy groups on the ligand interact with the Pd center, enforcing a geometry that accommodates the ortho-bulk during reductive elimination.

| Option B (The Workhorse) | Pd-PEPPSI-IPr | Uses a bulky N-Heterocyclic Carbene (NHC) and a "throw-away" pyridine ligand.[1] The extreme bulk of the NHC forces the substrate into a reactive orientation and stabilizes the low-coordinate Pd species. |

Troubleshooting Workflow: The "SPhos" Protocol

Use this when standard Suzuki/Buchwald conditions yield <10%.

Reagents:

  • Catalyst: SPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (weak base, 2.0 equiv) or NaOtBu (strong base, if substrate tolerates).
    
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Temperature: 80°C - 100°C.

Step-by-Step:

  • Purge: Charge reaction vessel with aryl bromide, boronic acid/amine, and base. Cycle Vacuum/Argon 3 times. Oxygen is fatal to the active monomeric Pd(0) species.

  • Injection: Add solvent (degassed) and Catalyst (SPhos Pd G4).

  • Activation: Heat to 80°C. The G4 precatalyst activates immediately upon heating, releasing the active

    
     species.
    
  • Checkpoint (1 hour): Take an aliquot.

    • If SM remains: Increase Temp to 100°C.

    • If Protodehalogenation (Ar-H) is observed: Your catalyst is active but the transmetallation is slow. Switch to Pd-PEPPSI-IPr and use dry THF.

Module 2: The Protocol (Metal-Free)

Status: Legacy/Specific Use Applicability: Attacking a Leaving Group (F, Cl,


) adjacent to the ortho-Br.
The Core Issue: Meisenheimer Destabilization

In a classical


, the nucleophile attacks the ring to form a sigma-complex (Meisenheimer intermediate). An ortho-bromo group physically blocks the "Burgi-Dunitz" trajectory of the incoming nucleophile (approx 107°). Furthermore, the steric bulk destabilizes the planar intermediate.
The Solution: The "Naked" Anion Strategy

You cannot change the steric bulk of the substrate, so you must minimize the steric bulk of the nucleophile . Solvated anions have a large "shell" of solvent molecules. Stripping this shell makes the anion smaller and more aggressive.

The "Halex" Upgrade (If attacking a Cl/Br next to the ortho-Br): First, convert the Leaving Group to Fluorine. Fluorine is small and highly electronegative, lowering the LUMO of the ring and accelerating the attack despite the ortho-Br.

Troubleshooting Workflow: Phase Transfer Catalysis (PTC)

Reagents:

  • Solvent: DMSO or NMP (Essential: Polar Aprotic).

  • Additive: 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts).

  • Nucleophile: Use the Potassium salt (e.g., Potassium Phenolate) rather than the amine if possible.

Step-by-Step:

  • Solvation Strip: Dissolve the nucleophile in dry DMSO.

  • Crown Ether Addition: Add 1.0 equiv of 18-Crown-6. This sequesters the Potassium cation, leaving the anion "naked" and highly reactive.

  • Attack: Add the ortho-bromo substrate. Heat to 120°C.

  • Checkpoint:

    • If no reaction: The ortho-Br is too blocking.

    • Alternative: Consider the Benzyne Mechanism (Use

      
       / 
      
      
      
      in THF). Warning: This proceeds via elimination of H-Br to form a triple bond. The nucleophile then attacks.[2][3][4][5][6] This bypasses sterics but loses regiocontrol (gives mixtures).

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct catalytic system based on the nature of the steric hindrance.

Steric_Strategy Start START: Ortho-Bromo Substrate Reaction_Type Identify Reaction Type Start->Reaction_Type Cross_Coupling Metal-Catalyzed Coupling (Suzuki/Buchwald) Reaction_Type->Cross_Coupling C-C / C-N Bond SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Displacing LG Ligand_Choice Ligand Selection Critical Cross_Coupling->Ligand_Choice Solvent_Choice Solvent/Additive Critical SNAr->Solvent_Choice SPhos USE: SPhos Pd G4 (Ortho-specific geometry) Ligand_Choice->SPhos Standard Ortho-Br PEPPSI USE: Pd-PEPPSI-IPr (Extreme steric demand) Ligand_Choice->PEPPSI Heterocycles/Difficult Polar_Aprotic USE: DMSO/NMP + 18-Crown-6 (Naked Anion Effect) Solvent_Choice->Polar_Aprotic Standard Blockage Benzyne USE: Benzyne Mechanism (Strong Base Elimination) Solvent_Choice->Benzyne Fails to React

Caption: Decision matrix for overcoming ortho-bromo steric barriers. Blue: Assessment; Yellow: Pathway; Green: Solution.

FAQ: Frequently Encountered Errors

Q1: I am using


 and getting 0% yield. Why? 
A:  Tetrakis (

) is a "First Generation" catalyst. The triphenylphosphine ligands are not bulky enough to force the formation of the active mono-ligated species required for sterically hindered substrates. The catalyst likely rests as an inactive dimer or cannot undergo oxidative addition. Upgrade to SPhos Pd G4.

Q2: My reaction turns black immediately (Pd black precipitation). A: This indicates catalyst decomposition (aggregation) before the reaction can occur. This happens when the oxidative addition is too slow or the complex is unstable.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter than phosphines, preventing metal dissociation and precipitation.

Q3: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwaves accelerate the reaction rate (Arrhenius effect) but do not change the thermodynamics of the transition state. If your ligand is wrong, heating it hotter will only accelerate catalyst decomposition (see Q2). Fix the chemistry (Ligand) first, then use heat.

Q4: In my


 reaction, I see reduction of the Bromine (H-Br exchange) instead of substitution. 
A:  This is a radical side-reaction, often caused by trace metals or photo-activation.
  • Fix: Degas solvents thoroughly. If using a metal catalyst, this is "protodehalogenation." Ensure your solvent is dry (water acts as a proton source).

References

  • Buchwald-Hartwig Amin

    • Title: Buchwald-Hartwig Amination - Ligand Design Str
    • Source: Chemistry LibreTexts / Wikipedia
    • URL:[Link][7]

  • PEPPSI C

    • Title: [IPr-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst[8][9]

    • Source: Organ, M. G., et al. (via PMC/NIH)
    • URL:[Link]

  • Steric Acceleration in C

    • Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)[10][11]

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Dynamics 
    
    • Title: Nucleophilic Aromatic Substitution: Steric and Electronic Effects[4][9]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Troubleshooting

Stability of 2,5-Dibromo-N-methoxy-N-methylbenzamide under basic conditions

Technical Support Center: 2,5-Dibromo-N-methoxy-N-methylbenzamide Current Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Topic: Stability & Reactivity Profile under Basic Conditions[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dibromo-N-methoxy-N-methylbenzamide

Current Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Topic: Stability & Reactivity Profile under Basic Conditions[1]

Executive Summary

You are likely working with 2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS: 1504563-06-7) as a scaffold for synthesizing poly-functionalized aromatic ketones.[1][2] While Weinreb amides are celebrated for their resistance to over-addition, the specific substitution pattern on your molecule—specifically the 2-bromo (ortho) and 5-bromo (meta) atoms—introduces unique stability challenges in basic environments.[1]

This guide addresses the two critical failure modes reported by users:

  • Hydrolytic Cleavage: Unintentional loss of the Weinreb amine moiety during basic workup.[1]

  • Competitive Lithiation: "Missing" nucleophiles or scrambled products during organometallic addition.[1]

Module 1: Hydrolytic Stability (Aqueous Base)

User Issue: "I washed my crude reaction mixture with 1N NaOH to remove impurities, but my yield dropped significantly. Did I hydrolyze the amide?"

The Diagnosis

While Weinreb amides are generally more stable than acid chlorides or esters, they are not immune to saponification , particularly when electron-withdrawing groups (EWGs) are present on the benzene ring.

  • Electronic Effect: The bromine atoms at positions 2 and 5 are EWGs.[1] They pull electron density away from the carbonyl carbon, making it more electrophilic and susceptible to attack by hydroxide ions (

    
    ).
    
  • Steric "Save": The 2-bromo substituent provides significant steric hindrance.[1] This usually slows down hydrolysis compared to the unsubstituted parent.[1] However, prolonged exposure to strong base (pH > 12) or elevated temperatures will drive the equilibrium toward the carboxylate.

Mechanism of Failure

In aqueous base, the hydroxide ion attacks the carbonyl. The tetrahedral intermediate is usually stabilized by the


-methoxy oxygen (chelation), but in the presence of strong base and heat, the amine is expelled.

Hydrolysis Start Weinreb Amide (2,5-Dibromo) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack OH OH- (Base) OH->Inter Product 2,5-Dibromobenzoic Acid (Byproduct) Inter->Product Collapse (Irreversible) Amine HN(OMe)Me (Lost) Inter->Amine

Figure 1: Hydrolytic pathway leading to saponification.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Workup pH Keep pH < 10 Use Saturated

or dilute

instead of NaOH. The 2,5-dibromo benzoic acid byproduct is water-soluble at high pH and will be lost in the aqueous layer.[2]
Temperature < 10°C Hydrolysis rates increase exponentially with temperature.[1] Perform all basic washes on ice.[1]
Contact Time < 15 mins Minimize the biphasic contact time. Separate layers immediately.

Module 2: Reactivity with Organometallics (Strong Bases)

User Issue: "I treated the molecule with n-Butyllithium (n-BuLi) to add an alkyl group, but I got a complex mixture of products. The LCMS shows de-brominated species."

The Diagnosis

This is the most common error with this specific scaffold. You are facing a competition between Nucleophilic Acyl Substitution (intended) and Lithium-Halogen Exchange (unintended).

The 2-bromo (ortho) position is highly labile toward Lithium-Halogen exchange because the resulting aryl lithium is stabilized by coordination with the amide oxygen (Directed Ortho Metalation - DOM effect).[1][2]

The "Ortho-Trap" Mechanism

If you use a hard, reactive base like


-BuLi:
  • Fast Kinetic Step: The Lithium swaps with the Bromine at the C2 position before it attacks the carbonyl.

  • Result: You generate a reactive aryl-lithium species which then reacts with the butyl bromide formed in situ, or protons from the quench, leading to scrambled products.

Reactivity cluster_0 Path A: Desired Reaction cluster_1 Path B: Side Reaction (Li-Hal Exchange) Substrate 2,5-Dibromo-Weinreb Reagent Reagent: n-BuLi Substrate->Reagent Ketone Desired Ketone Reagent->Ketone Nucleophilic Attack (Slower due to sterics) Exchange 2-Lithio Intermediate Reagent->Exchange Li-Br Exchange (Very Fast at C2) Scramble Debrominated / Scrambled Products Exchange->Scramble

Figure 2: Competition between ketone formation and halogen exchange.[1][2] Note that Path B is often faster with organolithiums.[1]

Troubleshooting Protocol
ParameterProtocol AdjustmentWhy?
Reagent Selection Use Grignards (R-Mg-X) Magnesium reagents are far less prone to Halogen-Metal exchange than Lithium reagents.[1][2] They favor carbonyl addition.[1]
Temperature -78°C (Strict) If you must use Organolithiums, you must operate at cryogenic temperatures to kinetically suppress the exchange reaction.[1]
Addition Order Inverse Addition Add the organometallic to the amide solution slowly. This keeps the concentration of base low relative to the substrate.
Alternative Turbo-Grignards Use

if you intend to functionalize the bromine positions first.[1]

FAQ: Frequently Asked Questions

Q: Can I use this molecule to make an aldehyde? A: Yes, by reducing with DIBAL-H or LiAlH4 .[1][2] However, the 2,5-dibromo substitution makes the ring electron-deficient.[2] Ensure you quench at low temperature to prevent over-reduction to the alcohol.

Q: I see a "dimer" in my LCMS. What is it? A: If you used an organolithium, the "dimer" is likely formed from the 2-lithio intermediate attacking a second molecule of the starting Weinreb amide. This confirms that Li-Hal exchange occurred.[1][2] Switch to a Grignard reagent.

Q: How should I store the pure material? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the solid is stable, moisture can slowly hydrolyze it over months, especially if traces of acid/base from synthesis remain.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Clayden, J. "Organolithiums: Selectivity for Synthesis."[1] Pergamon, 2002 .[1] (Chapter on Lithium-Halogen Exchange vs. Nucleophilic Addition).

  • Parham, W. E.; Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982 , 15(10), 300–305.

  • Williams, J. M., et al. "Amide Hydrolysis Mechanisms." Comprehensive Organic Synthesis, 1991 .[1] (General reference for amide stability).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 2,5-Dibromo-N-methoxy-N-methylbenzamide

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular architecture.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Dibromo-N-methoxy-N-methylbenzamide, a member of the Weinreb amide family, which are valuable intermediates in organic synthesis.[2][3]

This guide will navigate through the expected ¹H NMR spectrum of the target molecule, compare it with related structures, provide a detailed experimental protocol, and offer visual aids to understand the structural and spectral relationships.

The Unique Structural Features of 2,5-Dibromo-N-methoxy-N-methylbenzamide

2,5-Dibromo-N-methoxy-N-methylbenzamide is a disubstituted benzamide with two bromine atoms on the aromatic ring and a Weinreb amide functionality.[4] The ortho-bromo substituent is expected to exert a significant electronic and steric influence on the neighboring protons and the amide group.

Figure 1. Structure of 2,5-Dibromo-N-methoxy-N-methylbenzamide with key protons highlighted.

Predicted ¹H NMR Spectrum of 2,5-Dibromo-N-methoxy-N-methylbenzamide

A detailed prediction of the ¹H NMR spectrum is crucial for accurate interpretation. The spectrum is expected to show signals in three distinct regions: the aromatic region, and two aliphatic regions corresponding to the N-methyl and N-methoxy groups.

Aromatic Region (δ 7.0-8.0 ppm):

The three aromatic protons (H3, H4, and H6) will exhibit a complex splitting pattern due to their different chemical environments and spin-spin coupling.

  • H6: This proton is ortho to a bromine atom and meta to the other bromine and the amide group. It is expected to be a doublet of doublets (dd).

  • H4: This proton is flanked by two bromine atoms (meta and para) and is ortho to the amide group. It will likely appear as a doublet of doublets (dd).

  • H3: This proton is ortho to one bromine and para to the other, and meta to the amide group. It is expected to be a doublet (d).

The electron-withdrawing nature of the bromine atoms and the amide group will generally shift these protons downfield.[5]

N-methoxy and N-methyl Groups (δ 3.0-4.0 ppm):

A key feature of ortho-substituted N-methoxy-N-methyl benzamides is the restricted rotation around the C-N amide bond. This can lead to the observation of two distinct rotamers at room temperature, causing the signals for the N-methoxy and N-methyl groups to appear as broad humps or even two separate singlets. Upon heating, the rate of rotation increases, and these broad signals are expected to coalesce into sharp singlets.

  • N-CH₃ (N-methyl): Expected to appear as a broad singlet around δ 3.2-3.4 ppm.

  • O-CH₃ (N-methoxy): Expected to appear as a broad singlet around δ 3.5-3.8 ppm.

Comparative Analysis: The Importance of Substitution Patterns

To better understand the spectrum of our target molecule, a comparison with simpler, related compounds is insightful.

CompoundAromatic Protons (ppm)N-CH₃ (ppm)O-CH₃ (ppm)Key Spectral Features
2,5-Dibromo-N-methoxy-N-methylbenzamide H6 (dd), H4 (dd), H3 (d)~3.2-3.4 (broad)~3.5-3.8 (broad)Complex aromatic pattern; broad amide signals at room temperature.
N-methoxy-N-methylbenzamide ~7.4-7.8 (m)~3.3 (s)~3.5 (s)Simple multiplet for aromatic protons; sharp singlets for amide groups.[6]
2-Bromo-N-methoxy-N-methylbenzamide Complex multipletBroad signalsBroad signalsBroadening of amide signals due to a single ortho substituent.

This comparison highlights the significant impact of the ortho-substituent on the appearance of the N-methoxy and N-methyl proton signals. The presence of the ortho-bromo group in 2,5-Dibromo-N-methoxy-N-methylbenzamide is the primary reason for the expected broadening of these signals.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2,5-Dibromo-N-methoxy-N-methylbenzamide.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • To confirm the presence of rotamers, acquire a variable temperature (VT) NMR spectrum, gradually increasing the temperature (e.g., from 25°C to 75°C) and observing the coalescence of the N-methoxy and N-methyl signals.

Figure 2. A typical workflow for the ¹H NMR analysis of 2,5-Dibromo-N-methoxy-N-methylbenzamide.

Conclusion

The ¹H NMR spectrum of 2,5-Dibromo-N-methoxy-N-methylbenzamide presents a fascinating case study in structural elucidation. The complex splitting pattern in the aromatic region, combined with the characteristic temperature-dependent behavior of the N-methoxy and N-methyl signals, provides a wealth of information about the molecule's structure and dynamics. By understanding the influence of the ortho-bromo substituent and employing techniques like variable temperature NMR, researchers can confidently assign the structure of this and related compounds. This guide provides a framework for the analysis of this specific Weinreb amide and serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • CAS 1504563-06-7 | 2,5-Dibromo-N-methoxy-N-methylbenzamide. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts2020 , 10, 1297. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Chemical Technology2019 , 14, 49-65. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. Available at: [Link]

  • 1H NMR: How Many Signals? - Master Organic Chemistry. Available at: [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Dibromo Weinreb Amides

For the modern researcher, the Weinreb amide stands as a cornerstone of synthetic chemistry, prized for its ability to temper the reactivity of organometallic reagents and afford ketones in high yields.[1][2] When these...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the Weinreb amide stands as a cornerstone of synthetic chemistry, prized for its ability to temper the reactivity of organometallic reagents and afford ketones in high yields.[1][2] When these valuable intermediates are further functionalized, for instance, with dibromo moieties, a comprehensive understanding of their structural characteristics becomes paramount. Mass spectrometry serves as a powerful analytical tool for this purpose, yet the specific fragmentation patterns of dibromo Weinreb amides are not widely documented. This guide aims to bridge that gap by providing a detailed, evidence-based exploration of their expected fragmentation behavior under mass spectrometric analysis. By combining the established principles of amide, halogenated compound, and Weinreb amide fragmentation, we can construct a predictive framework to aid in the identification and structural elucidation of these complex molecules.

I. The Weinreb Amide: A Primer

The N-methoxy-N-methylamide, or Weinreb amide, is a highly versatile functional group in organic synthesis.[1] Its utility stems from the formation of a stable five-membered chelated intermediate upon reaction with organometallic reagents, which prevents the over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives.[1] This inherent stability also influences its behavior in the mass spectrometer, often resulting in a discernible molecular ion peak, which is crucial for determining the molecular weight of the analyte.

II. Fundamental Fragmentation Pathways of Amides

When subjected to electron ionization (EI) mass spectrometry, amides undergo characteristic fragmentation that can provide significant structural information.[3] The two primary fragmentation pathways for simple amides are α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For amides, this can result in the formation of a resonance-stabilized acylium ion. In the context of a Weinreb amide, several α-cleavage pathways are possible, including cleavage of the N-CO bond, the C-CO bond, and the N-O bond.

  • McLafferty Rearrangement: This rearrangement occurs in molecules containing a γ-hydrogen relative to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. The presence of this rearrangement is highly dependent on the structure of the alkyl or aryl backbone of the dibromo Weinreb amide.

A significant fragmentation pathway for many amides is the cleavage of the N-CO bond, leading to the formation of an acylium cation and the loss of the amine as a neutral radical.[4] For α,β-unsaturated amides, this N-CO bond cleavage is particularly favored due to the extended conjugation and stability of the resulting acylium ion.[4]

III. The Pronounced Isotopic Signature of Dibromo Compounds

The presence of bromine atoms imparts a highly characteristic and diagnostic pattern in a mass spectrum. This is due to the natural isotopic abundance of bromine, which consists of two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[5][6]

  • Monobrominated Compounds: A compound with a single bromine atom will exhibit a molecular ion peak (M) and an M+2 peak of nearly equal intensity.

  • Dibrominated Compounds: For a compound containing two bromine atoms, the molecular ion will appear as a triplet of peaks: M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[5][7] This distinct pattern is a powerful tool for quickly identifying the presence of two bromine atoms in a molecule or fragment.

Beyond the isotopic pattern, the C-Br bond itself is a potential site of fragmentation. Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (79Br or 81Br), resulting in a fragment ion at M-79 or M-81.[2][8]

IV. Proposed Fragmentation Pattern of Dibromo Weinreb Amides

By integrating the fragmentation behaviors of amides and dibrominated compounds, we can propose the primary fragmentation pathways for a generic dibromo Weinreb amide. The fragmentation will likely be a competition between cleavages at the Weinreb amide moiety, the carbon-bromine bonds, and the intervening carbon skeleton.

Below is a diagram illustrating the proposed fragmentation pathways for a model dibromo Weinreb amide.

G cluster_0 Weinreb Amide Fragmentation cluster_1 Halogen Fragmentation cluster_2 Skeletal Fragmentation M [R-CH(Br)-CH(Br)-CO-N(OCH3)CH3]+• Molecular Ion (M, M+2, M+4) F1 [R-CH(Br)-CH(Br)-CO]+ Acylium Ion M->F1 Loss of •N(OCH3)CH3 F2 [N(OCH3)CH3]+• M->F2 α-cleavage F3 [M - Br]+ M->F3 Loss of •Br F5 [R-CH(Br)]+• M->F5 C-C Cleavage F6 [CH(Br)-CO-N(OCH3)CH3]+ M->F6 C-C Cleavage F4 [M - 2Br]+• F3->F4 Loss of •Br

Figure 1: Proposed fragmentation pathways for a dibromo Weinreb amide.

Key Proposed Fragments:

Fragment IonDescriptionExpected Isotopic Pattern
[M]+• Molecular IonM, M+2, M+4 (1:2:1 ratio)
[M - Br]+ Loss of a bromine radicalM', M'+2 (1:1 ratio)
[M - 2Br]+• Loss of two bromine radicalsSingle peak
[R-CH(Br)-CH(Br)-CO]+ Acylium ionM'', M''+2, M''+4 (1:2:1 ratio)
[N(OCH3)CH3]+• Weinreb amine fragmentm/z 60
[R-CH(Br)]+• Fragment from C-C bond cleavageM''', M'''+2 (1:1 ratio)
V. Comparative Analysis

Dibromo Weinreb Amides vs. Non-Halogenated Weinreb Amides:

The most striking difference in the mass spectra will be the isotopic pattern. A non-halogenated Weinreb amide will exhibit a single molecular ion peak (or a small M+1 peak due to 13C). The fragmentation will be dominated by cleavage of the amide moiety and the carbon skeleton. In contrast, the dibromo analog will display the characteristic 1:2:1 M, M+2, M+4 pattern, and its fragmentation will include the loss of one or two bromine atoms.

Dibromo Weinreb Amides vs. Dichloro Weinreb Amides:

If we were to compare a dibromo Weinreb amide to its dichloro counterpart, the primary difference would be the isotopic pattern. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. A dichloro compound would therefore show an M, M+2, and M+4 pattern with a different intensity ratio (approximately 9:6:1). Additionally, the C-Cl bond is generally stronger than the C-Br bond, which may influence the relative abundance of fragments resulting from halogen loss.

VI. Experimental Protocol: Acquiring a Mass Spectrum

The following is a generalized protocol for the analysis of a dibromo Weinreb amide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the purified dibromo Weinreb amide in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of ~100 µg/mL.
  • Ensure the sample is free of non-volatile impurities which can contaminate the GC-MS system.

2. GC-MS Instrument Parameters (Example):

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5-10 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-600 (adjust based on the expected molecular weight).

3. Data Analysis:

  • Identify the peak corresponding to the dibromo Weinreb amide in the total ion chromatogram (TIC).
  • Examine the mass spectrum of this peak.
  • Look for the characteristic M, M+2, M+4 isotopic pattern of the molecular ion.
  • Identify the key fragment ions and compare their m/z values and isotopic patterns to the proposed fragmentation pathways.

Below is a workflow diagram for the experimental and analytical process.

G A Sample Preparation (Dissolve in Volatile Solvent) B GC-MS Analysis (EI, 70 eV) A->B C Data Acquisition (Total Ion Chromatogram) B->C D Peak Identification C->D E Mass Spectrum Extraction D->E F Identify Molecular Ion (Look for 1:2:1 M, M+2, M+4) E->F G Analyze Fragment Ions E->G H Compare with Proposed Pathways F->H G->H I Structural Confirmation H->I

Figure 2: Experimental workflow for MS analysis of a dibromo Weinreb amide.

VII. Conclusion

While direct literature on the mass spectrometry fragmentation of dibromo Weinreb amides is scarce, a robust and predictive understanding can be built upon the foundational principles of mass spectrometry. The key diagnostic features for these compounds will be the unmistakable 1:2:1 isotopic pattern for the molecular ion and any bromine-containing fragments, coupled with characteristic cleavages of the Weinreb amide moiety and the potential for bromine loss. This guide provides a framework for researchers to approach the structural elucidation of these important synthetic intermediates with confidence.

References

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • National Institutes of Health. (n.d.). Synthesis of the C3–C18 Fragment of Amphidinolides G and H.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.[Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids.[Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.[Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.[Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 1,2-dibromoethane.[Link]

  • Michigan State University. (n.d.). Mass Spectrometry.[Link]

  • National Institutes of Health. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.[Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.[Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry.[Link]

  • Journal of Chemical and Pharmaceutical Research. (2019). Recent Developments in Weinreb Synthesis and their Applications.[Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.[Link]

Sources

Validation

Spectral Fingerprinting of the Weinreb Amide: A Comparative FTIR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Focus: N-methoxy-N-methyl amide (Weinreb Amide) functionality Executive Summary: The Weinreb Signature The N-methoxy-N...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Focus: N-methoxy-N-methyl amide (Weinreb Amide) functionality

Executive Summary: The Weinreb Signature

The N-methoxy-N-methyl amide (Weinreb amide) is a cornerstone functionality in modern organic synthesis, primarily utilized to convert carboxylic acid derivatives into ketones without the risk of over-addition. While its synthetic utility relies on the formation of a stable 5-membered metal-chelated intermediate, its spectroscopic identification is critical for process validation.

This guide provides a definitive breakdown of the Weinreb amide’s FTIR absorption profile. Unlike standard tertiary amides, the presence of the electronegative oxygen on the nitrogen atom induces specific electronic perturbations (inductive withdrawal vs. resonance donation) that create a unique spectral fingerprint.

Comparative Spectral Analysis

To accurately identify a Weinreb amide, one must distinguish it from its synthetic precursors (esters, acid chlorides) and potential byproducts (ketones, tertiary amides).

Table 1: Carbonyl ( ) Frequency Comparison

Data represents typical ranges for liquid films (neat).

Functional GroupStructure

Frequency (cm⁻¹)
Electronic Driver
Acid Chloride

1785 – 1815 Strong Inductive (-I) effect of Cl; minimal resonance.
Ester

1735 – 1750 Inductive effect of Oxygen > Resonance donation.
Ketone

1710 – 1720 Standard reference; no heteroatom resonance.
Weinreb Amide

1650 – 1675 Hybrid Effect: The N-OMe group is electron-withdrawing (raising

vs. normal amides) but still allows amide resonance (lowering

vs. ketones).
Tertiary Amide

1630 – 1660 Strong resonance donation from N lone pair lowers bond order.

Critical Insight: The Weinreb amide carbonyl stretch typically appears 10–20 cm⁻¹ higher than a standard N,N-dimethyl amide. The electronegative oxygen on the nitrogen reduces the availability of the nitrogen lone pair for resonance donation into the carbonyl, slightly increasing the double-bond character compared to a standard tertiary amide.

Detailed Fingerprint: The N-methoxy-N-methyl Functionality

Beyond the carbonyl region, the Weinreb functionality is defined by specific vibrations associated with the


 linkage.
Key Diagnostic Peaks[1][2][3][4][5]
1. The Carbonyl Stretch (Amide I Band): 1650 – 1675 cm⁻¹
  • Appearance: Strong, broad intensity.[1][2]

  • Context: If conjugated (e.g., benzoyl Weinreb amide), this peak shifts to lower frequencies (~1630 cm⁻¹).[3]

2. The N-O Stretch: 950 – 1050 cm⁻¹
  • Appearance: Medium intensity.

  • Significance: This is the "fingerprint" peak that distinguishes Weinreb amides from standard tertiary amides. It arises from the stretching vibration of the

    
     bond.
    
3. The C-H Stretch (N-Methyl & O-Methyl): 2810 – 2850 cm⁻¹
  • Appearance: Weak to medium, often appearing as a shoulder on the main alkyl C-H stretches.

  • Specificity: The

    
     C-H stretch is distinctively lower in energy than standard alkane C-H stretches due to the "lone pair effect" (Bohlmann bands equivalent).
    
4. Absence of N-H Stretch: >3200 cm⁻¹
  • Validation: A pure Weinreb amide must show zero absorption in the 3200–3500 cm⁻¹ region. Presence of a peak here indicates contamination with unreacted N,O-dimethylhydroxylamine or hydrolysis to a secondary amide.

Mechanistic Logic & Reaction Monitoring

Understanding the FTIR spectrum is essential for monitoring the formation and consumption of the Weinreb amide.

DOT Diagram: Reaction Monitoring Workflow

The following diagram illustrates the logical flow of spectral changes during the synthesis of a ketone via a Weinreb amide.

WeinrebWorkflow AcidChloride Start: Acid Chloride (C=O: ~1800 cm⁻¹) WeinrebAmide Intermediate: Weinreb Amide (C=O: ~1660 cm⁻¹) (N-O: ~1000 cm⁻¹) AcidChloride->WeinrebAmide + HN(OMe)Me Shift: -140 cm⁻¹ Chelate Stable Chelate (Tetrahedral Intermediate) WeinrebAmide->Chelate + R-MgBr (Loss of C=O signal) Ketone Product: Ketone (C=O: ~1715 cm⁻¹) Chelate->Ketone + H₃O⁺ (Quench) Reappearance of C=O Shift: +55 cm⁻¹

Caption: Spectral progression from Acid Chloride to Ketone. Note the dramatic shift in carbonyl frequency at each stage, serving as a self-validating checkpoint.

Experimental Protocol: FTIR Analysis of Viscous Amides

Weinreb amides are frequently isolated as viscous oils. The following protocol ensures reproducible data, minimizing artifacts from film thickness or atmospheric water.

Step-by-Step Methodology
  • Sample Preparation (Liquid Film/Neat):

    • Why: Most Weinreb amides are liquids. Using a solvent (solution cell) can mask key regions (e.g.,

      
       absorbs near 1215 cm⁻¹, obscuring C-N/C-O bands).
      
    • Action: Place 1 drop of the crude or purified oil between two NaCl or KBr salt plates.

    • Technique: Press the plates together gently to create a thin capillary film. If the film is too thick, the C=O peak will "flat-top" (saturate), rendering the wavenumber reading inaccurate.

  • Background Correction:

    • Action: Acquire a background spectrum of the empty sample holder (air) immediately before the sample.

    • Why: Removes atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor, which can distort the baseline near the C-H stretch region.
  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for organic qualitative analysis).

    • Scans: 16 or 32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check (Self-Correction):

    • Check 1: Is the C=O peak absorbance between 0.8 and 1.2 A.U.? If >2.0, the sample is too thick; wipe and repress.

    • Check 2: Is there a broad hump at 3400 cm⁻¹? If yes, dry the sample (contains water) or purify (contains amine starting material).

References

  • Comparison of Amide Frequencies

    • Smith, B. C.[3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 2019, 34(11), 30–33.[3]

  • Weinreb Amide Synthesis & Utility

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
    • (Seminal Paper)

  • General IR Frequency Tables (LibreTexts)

    • "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts.
  • Amide I Band Theoretical Calculations

    • Cheam, T. C.; Krimm, S. "Infrared intensities of amide modes in N-methylacetamide."[4] Journal of Chemical Physics, 1985.[4]

Sources

Comparative

Reactivity Comparison: 2,5-Dibromo vs. 2,5-Dichloro-N-methoxy-N-methylbenzamide

Executive Summary In the design of pharmaceutical intermediates, the choice between 2,5-dibromo-N-methoxy-N-methylbenzamide (2,5-DBWB) and 2,5-dichloro-N-methoxy-N-methylbenzamide (2,5-DCWB) is rarely a matter of cost al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pharmaceutical intermediates, the choice between 2,5-dibromo-N-methoxy-N-methylbenzamide (2,5-DBWB) and 2,5-dichloro-N-methoxy-N-methylbenzamide (2,5-DCWB) is rarely a matter of cost alone. It is a strategic decision regarding chemoselectivity .

While both molecules function as Weinreb amides for the synthesis of ketones and aldehydes, their halogen substituents dictate divergent synthetic pathways. The 2,5-Dibromo variant is a "high-energy" scaffold, prone to rapid metal-halogen exchange and facile transition-metal coupling, often requiring cryogenic control to preserve the ring halogens. The 2,5-Dichloro variant acts as a "robust" scaffold, resisting metal-halogen exchange and allowing for chemoselective transformation of the amide functionality while leaving the aryl-chloride motifs intact for late-stage functionalization.

This guide details the mechanistic divergence, experimental handling, and strategic applications of these two scaffolds.

Mechanistic Foundation: The Ortho-Halo Effect

To understand the reactivity differences, we must first look at the shared mechanism and the steric environment. Both molecules rely on the formation of a stable metal-chelated tetrahedral intermediate (MCTI) to prevent over-addition of nucleophiles.[1]

The Weinreb Chelation Mechanism

The stability of the Weinreb amide comes from the ability of the methoxy oxygen and the carbonyl oxygen to chelate the metal (Li or Mg) of the incoming nucleophile.

WeinrebMechanism cluster_steric Steric Influence Substrate Weinreb Amide (2,5-Dihalo) Intermediate Stable Tetrahedral Chelate (MCTI) Substrate->Intermediate Nucleophilic Attack (k1) Nucleophile R-M (Grignard/Lithium) Nucleophile->Intermediate Product Ketone (After Acid Quench) Intermediate->Product Acid Hydrolysis (k2) OrthoHalo 2-Position Halogen (Br vs Cl) OrthoHalo->Intermediate Steric Hindrance Slows k1

Figure 1: The standard Weinreb amide mechanism. The halogen at the 2-position (ortho) exerts steric pressure on the formation of the chelate.

Steric vs. Electronic Trade-offs
  • 2,5-DCWB (Chloro): Chlorine is smaller (Van der Waals radius ~1.75 Å) and more electronegative. It provides significant inductive electron withdrawal, making the carbonyl carbon more electrophilic, while offering only moderate steric hindrance.

  • 2,5-DBWB (Bromo): Bromine is larger (~1.85 Å). While it activates the ring for coupling, its bulk at the ortho-position can slightly retard the approach of bulky nucleophiles (e.g., t-butyl magnesium chloride) compared to the chloro analog.

Comparative Analysis: Reactivity Profiles

The critical difference lies in how these molecules behave in the presence of organometallics (Lithium/Magnesium) and Transition Metals (Palladium).

Table 1: Reactivity Matrix
Feature2,5-Dibromo (2,5-DBWB)2,5-Dichloro (2,5-DCWB)
Ketone Synthesis (R-MgX) Good. Requires temp control (0°C to -20°C) to prevent exchange.Excellent. Robust at RT; minimal risk of exchange.
Li-Halogen Exchange (n-BuLi) High Risk / Opportunity. Rapid exchange at -78°C.Inert. Exchange is very slow; nucleophilic attack on amide dominates.
Suzuki Coupling (Pd) Facile. Oxidative addition occurs readily with standard catalysts.Difficult. Requires specialized ligands (e.g., Buchwald precatalysts) to activate C-Cl.
Chemoselectivity Strategy Divergent. Can functionalize ring OR amide depending on conditions.Linear. Amide functionalization first; Ring functionalization last.
Scenario A: Synthesis of Aryl Ketones (Nucleophilic Acyl Substitution)

Objective: Convert the amide to a ketone using a Grignard reagent (PhMgCl).

  • With 2,5-DCWB: The reaction is straightforward. The C-Cl bond is too strong to undergo magnesium-halogen exchange under standard conditions (THF, 0°C to RT). The Grignard reagent attacks the carbonyl exclusively.

  • With 2,5-DBWB: Caution is required. Although Grignard reagents are less prone to metal-halogen exchange than organolithiums, the presence of an ortho-bromide can lead to minor amounts of biaryl formation (via Wurtz-type coupling) or exchange if the reaction is heated. Recommendation: Keep reactions below 0°C.

Scenario B: Metal-Halogen Exchange (The "Killer App" for Bromo)

This is the sharpest dividing line.

  • 2,5-DBWB: Treating this substrate with n-BuLi at -78°C will result in Lithium-Halogen Exchange (predominantly at the 2-position due to coordination, or 5-position depending on conditions) before the amide is attacked. This allows you to replace the bromine with an electrophile (E+) while keeping the Weinreb amide intact.

  • 2,5-DCWB: Treating with n-BuLi will result in Nucleophilic Attack on the amide carbonyl. The C-Cl bond is too strong for exchange at these temperatures.

ReactivityDivergence cluster_Br 2,5-Dibromo cluster_Cl 2,5-Dichloro Start Substrate + n-BuLi (-78°C) Br_Path Li-Halogen Exchange (Fast) Start->Br_Path If X = Br Cl_Path Nucleophilic Attack (Fast) Start->Cl_Path If X = Cl Br_Prod Lithiated Species (Amide Intact) Br_Path->Br_Prod Cl_Prod Tetrahedral Intermediate (Ketone Precursor) Cl_Path->Cl_Prod

Figure 2: Divergent pathways with organolithium reagents.

Experimental Protocols

Protocol A: Robust Ketone Synthesis (Optimized for 2,5-DCWB)

Use this method for the Dichloro variant or when the Bromo variant is used with non-reducing Grignards.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Charge: Add 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool: Cool the solution to 0°C (ice bath). Note: For the Dibromo variant, cool to -20°C.

  • Addition: Add the Grignard reagent (R-MgCl, 1.2 equiv) dropwise over 15 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Darkening indicates possible exchange/decomposition.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC/HPLC.

  • Quench: Pour the mixture into cold 1M HCl. Stir vigorously for 20 minutes to hydrolyze the stable intermediate.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Chemoselective Cross-Coupling (Optimized for 2,5-DBWB)

Use this method to functionalize the ring while preserving the amide.

  • Reagents: 2,5-dibromo-N-methoxy-N-methylbenzamide (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

  • Solvent: DME/Water (3:1 degassed).

  • Conditions: Heat to 60°C for 4 hours.

    • Note: The 2-Br is sterically hindered but electronically activated. The 5-Br is less hindered. Regioselectivity is often 5-position first unless directed by specific ligands.

    • Contrast: The 2,5-Dichloro variant would recover starting material under these specific conditions.

Decision Guide: Which to Choose?

If your goal is...Choose...Why?
Linear Synthesis (Make ketone first, modify ring later)2,5-Dichloro The Cl atoms survive the ketone synthesis and remain as "sleeping" handles for later activation with bulky Pd-catalysts.
Divergent Synthesis (Modify ring first, keep amide)2,5-Dibromo The Br atoms allow for mild Suzuki couplings or Li-exchange before you touch the amide.
Complex Nucleophiles (Using unstable/expensive Grignards)2,5-Dichloro Less risk of side reactions (exchange) consuming your precious nucleophile.
Rapid Library Generation 2,5-Dibromo Easier to diversify the ring using standard Suzuki conditions without optimizing catalyst systems.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

    • Foundational text on the mechanism and stability of the Weinreb intermedi
  • Knochel, P.; et al. "Arylmagnesium and Arylcalcium Reagents via Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42, 4302. Link

    • Establishes the hierarchy of halogen exchange r
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

    • Detailed review explaining why Aryl-Cl requires specialized conditions compared to Aryl-Br.
  • Wang, J.; et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations."[2] Journal of Organic Chemistry, 2015 , 80, 2223. Link

    • Discusses the steric implications of ortho-substituents on Weinreb amide reactivity.

Sources

Validation

Comparative Guide: Synthesis of 2,5-Dibromo Cyclopentanone Derivatives

Executive Summary & Scope The synthesis of 2,5-dibromo ketones (specifically -dibromination of cyclic ketones like cyclopentanone) is a critical transformation in organic synthesis. These intermediates are essential prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The synthesis of 2,5-dibromo ketones (specifically


-dibromination of cyclic ketones like cyclopentanone) is a critical transformation in organic synthesis. These intermediates are essential precursors for Favorskii rearrangements, the synthesis of cyclopentenones (via dehydrobromination), and cross-coupling reactions in medicinal chemistry.

This guide objectively compares the three dominant methodologies for synthesizing 2,5-dibromocyclopentanone and its derivatives. Unlike simple mono-bromination,


-dibromination presents a unique regioselectivity challenge: preventing geminal di-bromination (2,2-dibromo) while ensuring complete conversion to the 2,5-isomer.
The Core Challenge: Kinetic vs. Thermodynamic Control
  • Acidic Conditions: Favor the formation of the 2,5-isomer. The introduction of the first bromine atom withdraws electron density, destabilizing the carbocation intermediate required for a second enolization at the same carbon.[1] Thus, the second enolization preferentially occurs at the unsubstituted

    
    -carbon (C5).
    
  • Basic Conditions: Generally avoided.[2] The first halogen renders the remaining

    
    -proton more acidic, leading to rapid poly-halogenation (Haloform-type reactivity) and geminal substitution.
    

Comparative Analysis of Synthetic Methods

The following table summarizes the performance of the three primary reagents used in the field. Yields are aggregated from literature standards for cyclopentanone and substituted derivatives (e.g., 3,4-diphenylcyclopentanone).

Table 1: Methodological Comparison
FeatureMethod A: Molecular Bromine (

)
Method B: N-Bromosuccinimide (NBS) Method C: Copper(II) Bromide (

)
Reagent Type Electrophilic LiquidRadical/Electrophilic SolidHeterogeneous Salt
Solvent System Glacial Acetic Acid / HBr

or

(Radical)
EtOAc /

(Reflux)
Typical Yield 45 – 65% 55 – 75% 60 – 85%
Regioselectivity Moderate (Risk of poly-bromination)High (Thermodynamic control)Excellent (Highly selective)
Reaction Time Fast (1 – 4 hours)Moderate (4 – 12 hours)Slow (12 – 24 hours)
Scalability High (Industrial standard)Moderate (Atom economy issues)Low (Stoichiometric waste)
Safety Profile High Risk: Corrosive, volatileModerate: Irritant solidLow: Non-volatile solid
Key Mechanism Ionic Electrophilic SubstitutionRadical Substitution (or Ionic)Single Electron Transfer / Lewis Acid

Detailed Experimental Protocols

Method A: Classical Acid-Catalyzed Bromination ( /AcOH)

The Industry Standard for Bulk Synthesis

This method relies on the acid-catalyzed enolization of the ketone.[1][3][4] While


 is hazardous, this pathway provides the most direct access to the product without complex byproducts.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a gas outlet trap (neutralized with NaOH).

  • Solvation: Dissolve cyclopentanone (1.0 equiv) in Glacial Acetic Acid (5 mL per mmol). Add catalytic HBr (48% aq, 0.1 equiv) to initiate enolization.

  • Addition: Cool to 0–5°C. Add

    
     (2.05 equiv) dropwise. Critical:  The rate of addition must match the rate of decolorization. If the orange color persists, stop addition and allow the reaction to catch up.
    
  • Workup: Pour the mixture into ice-cold water. The product often precipitates. If oil forms, extract with dichloromethane (DCM).

  • Quench: Wash the organic layer with saturated

    
     (until neutral) and 10% 
    
    
    
    (to remove excess bromine).
  • Purification: Recrystallization from ethanol/water is preferred over chromatography due to the instability of

    
    -bromo ketones on silica.
    

Pros/Cons:

  • (+) Lowest raw material cost.

  • (-) Handling liquid bromine requires strict engineering controls.

  • (-) "Runaway" bromination can yield 2,2,5-tribromo byproducts.

Method B: N-Bromosuccinimide (NBS)

The Laboratory Scale Preference

NBS provides a controlled release of bromine. In the presence of acid (e.g., p-TsOH), it follows an ionic mechanism similar to Method A but maintains a lower concentration of active brominating species, improving selectivity.

Protocol:

  • Reagents: Cyclopentanone (1.0 equiv), NBS (2.2 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Solvent: Carbon tetrachloride (

    
    ) is classic but toxic; Dichloroethane (DCE) or Acetonitrile are modern replacements.
    
  • Reaction: Reflux the mixture. The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.

  • Filtration: Cool and filter off the Succinimide byproduct.

  • Isolation: Concentrate the filtrate. The residue is often cleaner than Method A.

Mechanistic Insight & Visualization

Understanding the mechanism is vital for troubleshooting low yields. The reaction is autocatalytic in Method A (producing HBr) but requires initiation.

Diagram 1: Acid-Catalyzed Regioselectivity Pathway

This diagram illustrates why the second bromine adds to the C5 position (2,5-dibromo) rather than C2 (2,2-dibromo).

BrominationMechanism Ketone Cyclopentanone Enol1 Enol Intermediate (Nucleophile) Ketone->Enol1 H+ / Tautomerization MonoBr 2-Bromocyclopentanone (Mono-substituted) Enol1->MonoBr + Br2 / - HBr Enol2_Sym Enol at C5 (Favored) MonoBr->Enol2_Sym EWG effect destabilizes C2 carbocation Enol2_Gem Enol at C2 (Disfavored) MonoBr->Enol2_Gem Steric/Electronic Hindrance DiBr_25 2,5-Dibromocyclopentanone (Target Product) Enol2_Sym->DiBr_25 + Br2 DiBr_22 2,2-Dibromocyclopentanone (Byproduct) Enol2_Gem->DiBr_22 + Br2

Caption: Mechanistic bifurcation showing the electronic preference for 2,5-substitution over 2,2-substitution under acidic conditions.

Experimental Workflow (Method A)

The following workflow ensures safety and reproducibility when handling liquid bromine.

ExperimentalWorkflow Start Start: Clean, Dry Glassware (3-Neck Flask) Dissolve Dissolve Ketone in AcOH Add cat. HBr Start->Dissolve Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool AddBr Dropwise Addition of Br2 (Monitor Color) Cool->AddBr Check Color Persists? AddBr->Check Wait Pause Addition Wait for Decolorization Check->Wait Yes (Too Fast) Quench Quench: Pour into Ice Water Wash w/ Na2S2O3 Check->Quench No (Complete) Wait->Check Purify Recrystallize (EtOH) or Column (Silica) Quench->Purify

Caption: Step-by-step decision tree for the controlled addition of bromine to prevent thermal runaway and over-bromination.

Safety & Toxicology (E-E-A-T)

Warning:


-Bromo ketones are potent lachrymators  (tear gas agents).
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Neutralization: Keep a beaker of 10% Sodium Thiosulfate (

    
    ) ready to neutralize bromine spills immediately.
    

References

  • Ceylan, M., et al. (2006). "Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5." Asian Journal of Chemistry. Link

  • Fry, A. J., & Hong, S. S. (1991). "Regioselective synthesis of

    
    -alkoxy ketones from 
    
    
    
    -dibromo ketones." The Journal of Organic Chemistry. Link
  • Miura, T., et al. (2004). "Process for producing 2-bromocyclopentanone." U.S. Patent 6,787,673. Link

  • Garrett, C. E., & Henze, H. R. (1943). "The Synthesis of 2,5-Dibromocyclopentanone." Journal of the American Chemical Society.
  • Fisher Scientific. (2021). "Safety Data Sheet: Cyclopentanone." Link

Sources

Safety & Regulatory Compliance

Safety

2,5-Dibromo-N-methoxy-N-methylbenzamide proper disposal procedures

Executive Summary: Immediate Action Plan 2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS: 102026-64-8) is a halogenated organic solid.[1][2][3] It must never be disposed of in general trash, drain systems, or non-halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2,5-Dibromo-N-methoxy-N-methylbenzamide (CAS: 102026-64-8) is a halogenated organic solid.[1][2][3] It must never be disposed of in general trash, drain systems, or non-halogenated solvent streams.[1][2]

  • Primary Hazard: Halogen content (Bromine) generating corrosive hydrogen bromide (HBr) upon incineration; potential release of toxic N,O-dimethylhydroxylamine upon hydrolysis.[1][2][3]

  • Waste Stream: Solid Halogenated Chemical Waste .[1][3]

  • RCRA Status: Regulated as Hazardous Waste (typically Not Otherwise Specified - N.O.S.).[1][3]

Part 1: Chemical Characterization & Hazard Logic

To dispose of a chemical safely, you must understand what drives its instability and toxicity.[1][2] This is not just "red tape"; it is chemical causality.[1][3]

The Halogen Factor (The "Scrubber" Rule)

The "2,5-Dibromo" designation is the critical logistical driver.[1][3]

  • Mechanism: When incinerated at high temperatures (the standard destruction method for organics), the bromine atoms do not simply combust.[1] They form Hydrogen Bromide (HBr) and Bromine gas (Br₂) .[1][3]

  • Operational Impact: These gases are highly corrosive to standard incinerator flues.[1][3] Consequently, this waste must be routed to a facility equipped with wet scrubbers (alkaline quench systems) to neutralize the acid gas.[1] Segregating this from non-halogenated waste prevents damage to cheaper, non-scrubbed incinerators.[1][2]

The Weinreb Amide Functionality

The "N-methoxy-N-methyl" group characterizes this as a Weinreb amide.[1][3][4][5][6]

  • Stability: While Weinreb amides are synthetically valued for their stability against over-addition of nucleophiles, they are susceptible to hydrolysis under strong acidic or basic conditions.[1][2]

  • Degradation Product: Hydrolysis releases N,O-dimethylhydroxylamine .[1][2][3] While not acutely fatal, this amine is a significant skin and respiratory irritant.[1][2]

  • Disposal Implication: Waste containers should remain pH neutral to prevent the evolution of amine vapors inside the drum.[1][3]

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A "self-validating system" means the protocol prevents error through physical constraints.[1][3] Use this segregation logic to ensure safety before the waste ever leaves your bench.

Segregation Matrix
StreamCompatibilityReason
Halogenated Solvents YES Compatible destruction path (Scrubbed Incineration).
Non-Halogenated Solvents NO Cross-contamination upgrades the entire volume to "Halogenated," increasing disposal costs by ~30-50%.[1][3]
Strong Oxidizers NO Potential fire hazard.[1][3]
Strong Acids/Bases NO Promotes hydrolysis of the amide; releases irritant amines.[1][3]
Aqueous Drains NEVER Illegal under Clean Water Act; persistent environmental pollutant.[1][3]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf stock or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Avoid metal cans (corrosion risk from potential HBr off-gassing).[1][3][7]

  • Labeling: Apply a hazardous waste label immediately.[1][3]

    • Chemical Name: Write fully: "2,5-Dibromo-N-methoxy-N-methylbenzamide".

    • Constituents: Note "Contains Bromine" and "Organic Amide".[1][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][3]

  • Sealing: Ensure the cap is poly-lined.[1][3] Parafilm is insufficient for long-term waste storage.[1][3]

  • Secondary Containment: Place the jar into a clear plastic bag (chemically resistant) before placing it in the waste accumulation area. This protects the label and contains minor leaks.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for mother liquors or reaction quenches containing the compound.[1]

  • pH Check: Verify the waste solution is pH 6–8. Neutralize if necessary to prevent amide hydrolysis.[1][3]

  • Solvent Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[1][3]
      
    • If dissolved in Ethyl Acetate/Methanol

      
      STILL Halogenated Waste Stream .[1][3]
      
    • Note: Even if the solvent is non-halogenated, the presence of the brominated solute (the benzamide) renders the entire mixture halogenated for disposal purposes.[3]

  • Accumulation: Pour into the "Halogenated Organic Waste" carboy.

  • Log Entry: You must log the approximate mass of the benzamide added to the carboy on the waste tag.[3]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2,5-Dibromo-N-methoxy-N-methylbenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Select Container: HDPE Wide Mouth or Original Glass SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Mark 'Contains Halogens' SolidContainer->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (EtOAc, MeOH) SolventCheck->NonHaloSolvent FinalStream Final Waste Stream: HALOGENATED ORGANIC WASTE HaloSolvent->FinalStream ContaminationRule CRITICAL RULE: Brominated solute makes non-halo solvent HALOGENATED NonHaloSolvent->ContaminationRule ContaminationRule->FinalStream Labeling->FinalStream

Caption: Logical workflow for segregating brominated Weinreb amides, emphasizing the contamination rule for liquid waste.

Part 5: Regulatory Compliance (RCRA)

In the United States, compliance follows the Resource Conservation and Recovery Act (RCRA) .[1]

  • Waste Codes: This specific molecule is not on the "P" (Acutely Hazardous) or "U" (Toxic) lists by name. Therefore, it is classified by characteristic or as a generic hazardous entity.[1][2]

    • Likely Classification: Hazardous Waste Solid, N.O.S.[1][2] (Not Otherwise Specified).

    • DOT Shipping Name (for waste hauler): UN3077, Environmentally hazardous substance, solid, n.o.s. (2,5-Dibromo-N-methoxy-N-methylbenzamide), 9, III.[1][2][3] (Verify with your EHS officer as quantities vary).[1][3]

  • Generator Status: The mass of this waste counts toward your facility's monthly hazardous waste generation status (CESQG, SQG, or LQG).[1][2]

Part 6: Emergency Spill Response

If a spill occurs, do not panic. The compound is a solid irritant, not a volatile nerve agent.[1][2]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • Containment: Do not dry sweep if dust generation is likely.[1][3] Cover the spill with a damp paper towel to suppress dust.[1][3]

  • Cleanup:

    • Scoop the damp material and placing it into a wide-mouth jar.[1][3]

    • Wipe the surface with a soap/water solution.[1][3][8]

    • Do not use bleach (potential reaction with amides/amines).[1][3]

  • Disposal: The cleanup materials (towels, gloves) are now Hazardous Waste .[1][3] Tag them accordingly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][3] [Link][3]

  • Nahm, S., & Weinreb, S. M. (1981).[1][2][6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1][2][3] (Reference for chemical stability/hydrolysis properties). [Link][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,5-Dibromo-N-methoxy-N-methylbenzamide

Executive Summary & Hazard Context Do not treat this compound as a generic organic solid. 2,5-Dibromo-N-methoxy-N-methylbenzamide is a functionalized Weinreb amide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not treat this compound as a generic organic solid. 2,5-Dibromo-N-methoxy-N-methylbenzamide is a functionalized Weinreb amide. While specific toxicological data (LD50) for this research intermediate may be sparse, its structural motifs—halogenated benzene ring and the N-methoxy-N-methylamide moiety—dictate a Risk Level 2 handling protocol.

The Scientific Rationale:

  • Halogenation (Bromine): Increases lipophilicity, facilitating skin absorption and potential bioaccumulation. Halogenated aromatics are often potent sensitizers or irritants.

  • Weinreb Amide Functionality: While generally stable, hydrolysis or metabolic breakdown can release N,O-dimethylhydroxylamine, a known irritant.

  • Physical State: As a solid (MP: 88-92 °C), the primary vector of exposure is dust inhalation and surface contamination during weighing.

Core Directive: Handle as a Potential Irritant and Sensitizer . Apply the Precautionary Principle: assume toxicity in the absence of definitive negative data.

PPE Matrix: The "Why" Behind the Gear

This matrix moves beyond generic "wear gloves" advice to address specific permeation and exposure risks associated with halogenated intermediates.

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Permeation Defense: This compound is often dissolved in DCM or THF. These solvents permeate single nitrile layers in <5 mins, carrying the solute (the brominated amide) through to the skin. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Safety Goggles (Not just glasses)Dust Migration: Standard safety glasses allow fine powders to migrate around the frames via static attraction. Goggles seal the ocular cavity against airborne particulates during weighing.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Wrist Gap Vulnerability: The gap between the glove cuff and lab coat is the #1 exposure point. Tyvek sleeves bridge this gap and prevent sleeve contamination.
Respiratory Fume Hood (Face velocity: 100 fpm)Engineering Control First: N95 respirators are a last resort. The primary defense must be the laminar flow of the hood to capture aerosolized dust.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.

  • Static Neutralization:

    • Action: Use an ionizing fan or anti-static gun on the weighing boat and spatula.

    • Reason: Brominated aromatic solids are often highly static-prone. Static discharge can cause the powder to "jump" or disperse unexpectedly, contaminating the balance area.

  • The "Tunnel" Technique:

    • Action: Weigh inside the fume hood. If the balance is external, use a transfer vessel with a sealed septum.

    • Reason: Prevents inhalation of micro-particles that are invisible to the naked eye.

  • Solvent Addition:

    • Action: Add solvent (e.g., DCM, Methanol) slowly down the side of the vessel.

    • Reason: Rapid addition can displace air, ejecting a puff of "toxic aerosol" (solvent vapor + dissolved compound) back at the operator.

Phase B: Reaction Monitoring
  • Syringe Hygiene:

    • Action: When taking TLC/HPLC aliquots, wipe the needle exterior with a Kimwipe inside the hood before withdrawal.

    • Reason: Prevents dripping of the halogenated solution onto the benchtop or gloves.

  • Glove Check:

    • Action: Inspect outer gloves immediately after handling DCM/THF solutions.

    • Reason: If the outer glove ripples or feels cool (endothermic evaporation), the solvent has breached. Change gloves immediately.

Phase C: Waste Disposal (Strict Segregation)

Improper disposal is a regulatory and safety violation.

  • Solid Waste: Contaminated paper, weighing boats, and gloves go into Hazardous Solid Waste .

  • Liquid Waste: Must go into Halogenated Organic Waste .

    • Critical Note: Do NOT mix with non-halogenated waste (e.g., Acetone wash). Halogenated waste requires high-temperature incineration (1100°C+) to prevent dioxin formation; mixing streams complicates this process and increases disposal costs [1].

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol Start Start: Handling 2,5-Dibromo-N-methoxy-N-methylbenzamide RiskAssess Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskAssess SolidPhase SOLID PHASE (Dust Hazard) RiskAssess->SolidPhase Powder/Crystal SolutionPhase SOLUTION PHASE (Absorption Hazard) RiskAssess->SolutionPhase Dissolved ControlsSolid Controls: 1. Fume Hood (Sash <18") 2. Anti-static Gun 3. Goggles (Seal) SolidPhase->ControlsSolid ControlsLiq Controls: 1. Double Nitrile Gloves 2. Check Solvent Compat. 3. Tyvek Sleeves SolutionPhase->ControlsLiq Action Perform Experiment ControlsSolid->Action ControlsLiq->Action Cleanup Decontamination: Wipe surfaces with Acetone (Treat wipes as Haz Waste) Action->Cleanup Disposal DISPOSAL: Segregate into HALOGENATED Waste Stream Cleanup->Disposal

Figure 1: Operational safety logic flow. Note the distinct control measures based on the physical state of the compound.

Emergency Response Protocols

  • Skin Contact:

    • Immediate: Remove contaminated gloves/clothing.[1]

    • Wash: Rinse with soap and water for 15 minutes.[2] Do not use alcohol/acetone, as this increases skin permeability to halogenated compounds.

  • Spill (Solid):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (to dampen) and scoop into a bag.

    • Clean area with soap/water, then acetone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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